Product packaging for 3-Sulfamoylbenzamide(Cat. No.:CAS No. 1576-42-7)

3-Sulfamoylbenzamide

Cat. No.: B074759
CAS No.: 1576-42-7
M. Wt: 200.22 g/mol
InChI Key: AJVBPNRMKNARPG-UHFFFAOYSA-N
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Description

3-Sulfamoylbenzamide is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. This sulfonamide-based compound acts by directly coordinating the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. Its primary research value lies in its utility as a chemical tool to probe the physiological and pathological roles of specific CA isozymes in various biological processes. Researchers employ this compound to investigate CA-mediated functions in models of cancer, where CAs contribute to acidification of the tumor microenvironment, and in neurological disorders, where they regulate cerebrospinal fluid production and ion homeostasis. Furthermore, it serves as a critical scaffold in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for conditions such as glaucoma, epilepsy, and altitude sickness. This product is presented as a high-purity compound, characterized to ensure reliability and reproducibility in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3S B074759 3-Sulfamoylbenzamide CAS No. 1576-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBPNRMKNARPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546249
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-42-7
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Sulfamoylbenzamide and Its Derivatives

Strategic Approaches to 3-Sulfamoylbenzamide Core Synthesis

The synthesis of the this compound scaffold is typically achieved through a linear sequence starting with the modification of a benzoic acid derivative. nih.gov This involves the introduction of the sulfamoyl group followed by the formation of the amide bond, or vice-versa. The reactivity difference between intermediates like aroyl chlorides and sulfonyl chlorides can be exploited for chemoselective synthesis. nih.gov

The direct introduction of a sulfamoyl group onto a benzoic acid ring is primarily achieved via a two-step process starting with chlorosulfonation. Substituted benzoic acids are treated with an excess of chlorosulfonic acid, often at elevated temperatures, to yield 3-(chlorosulfonyl)benzoic acid derivatives. semanticscholar.orggoogle.com This sulfonyl chloride intermediate is the key precursor for the sulfamoyl group. The reaction is typically quenched by pouring the mixture into crushed ice, causing the product to precipitate. semanticscholar.org This process is foundational for creating the necessary intermediate for the subsequent amination step.

Table 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid Derivatives

Starting MaterialReagentConditionsProductYieldSource
4-Substituted benzoic acidsChlorosulfonic acid110 °C, 5-8 h3-(Chlorosulfonyl)benzoic acid derivatives70-85% semanticscholar.org
4-Chlorobenzoic acidChlorosulfonic acid140 °C, 6 h4-Chloro-3-(chlorosulfonyl)benzoic acidNot specified google.com
2-Substituted benzoic acidChlorosulfonic acid95 °C, 12 h5-(Chlorosulfonyl)-2-substituted benzoic acid80% rsc.org

Once the sulfonyl chloride intermediate is formed, the sulfonamide moiety is constructed via coupling with an amine. nih.gov This S-N coupling reaction involves treating the 3-(chlorosulfonyl)benzoic acid with an appropriate amine. nih.govgoogle.com For the synthesis of the parent 3-sulfamoylbenzoic acid, aqueous ammonium (B1175870) hydroxide (B78521) is commonly used. semanticscholar.org The reaction proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This method is versatile and allows for the synthesis of a wide range of N-substituted sulfonamides by selecting different primary or secondary amines. nih.gov While coupling with azides is a known reaction, in the context of creating these scaffolds, azides are more commonly employed as partners in subsequent "click" reactions rather than for direct S-N coupling. semanticscholar.org

The formation of the benzamide (B126) linkage is a critical step in synthesizing this compound derivatives. This is typically achieved by coupling a 3-sulfamoylbenzoic acid derivative with a primary or secondary amine using a carbodiimide (B86325) coupling agent. nih.govresearchgate.net 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a frequently used water-soluble reagent for this transformation. nih.govrsc.org The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, forming the stable amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.com

To improve efficiency and minimize side reactions, such as the formation of N-acylurea, coupling additives are often included. nih.gov Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgrsc.org These reactions are generally performed in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. nih.govsemanticscholar.orgrsc.org This method is effective for coupling with a variety of amines, including anilines and aliphatic amines. nih.gov

Table 2: Carbodiimide Coupling for Amide Formation

Carboxylic AcidAmineCoupling ReagentsSolventProductYieldSource
3-(Sulfamoyl)benzoic acidPropargyl amineEDCI, HOBtDry DMFN-(prop-2-yn-1-yl)-3-sulfamoylbenzamideNot specified semanticscholar.org
5-(Cyclopropylsulfamoyl)benzoic acidp-ChloroanilineEDC, DMAPDCM/DMFN-(4-chlorophenyl)-3-(cyclopropylsulfamoyl)benzamide68% nih.gov
5-(Cyclopropylsulfamoyl)benzoic acidp-AnisidineEDC, DMAPDCM/DMFN-(4-methoxyphenyl)-3-(cyclopropylsulfamoyl)benzamide72% nih.gov
5-(Morpholinosulfonyl)benzoic acidp-AnisidineEDC, DMAPDCM/DMFN-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide69% nih.gov

The "click-tail" approach is a powerful strategy for creating complex molecular hybrids by covalently linking a this compound core to another molecular fragment through a stable triazole ring. semanticscholar.org This methodology utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". mdpi.com The strategy involves two key steps. First, a "tail" containing either an alkyne or an azide (B81097) functional group is appended to the this compound scaffold. semanticscholar.org For instance, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, which contains a terminal alkyne (the "tail"), can be synthesized via carbodiimide coupling. semanticscholar.org

In the second step, this functionalized benzamide is reacted with a partner molecule containing the complementary functional group (an azide in this case) in the presence of a copper(I) catalyst. semanticscholar.org The reaction leads to the formation of a 1,4-disubstituted 1,2,3-triazole ring that acts as a stable, biocompatible linker. semanticscholar.org The 1,2,3-triazole ring is considered a bioisostere of the amide bond and is stable to hydrolysis, reduction, and oxidation. semanticscholar.org This approach allows for the modular synthesis of diverse chemical libraries by combining various sulfamoylbenzamide "heads" with different azide-containing "tails". semanticscholar.org

The term "sulfonation of chlorosulfonylbenzoic acid" is more accurately described as the aminolysis or ammonolysis of 3-(chlorosulfonyl)benzoic acid to form the corresponding sulfonamide. The initial step is the synthesis of the 3-(chlorosulfonyl)benzoic acid precursor via chlorosulfonation of benzoic acid. semanticscholar.orgrsc.org Following its synthesis, this sulfonyl chloride intermediate is converted into a sulfamoylbenzoic acid. researchgate.net

This conversion is a nucleophilic substitution reaction at the sulfur atom. To synthesize the parent 3-sulfamoylbenzoic acid, the 3-(chlorosulfonyl)benzoic acid is treated with an excess of ammonium hydroxide. semanticscholar.org The reaction is typically performed in an ice-cold solution and stirred for several hours at room temperature. semanticscholar.org After the reaction, the mixture is acidified to precipitate the 3-sulfamoylbenzoic acid product, which can then be collected by filtration. semanticscholar.org This step is crucial for establishing the core sulfamoyl (-SO₂NH₂) group. High yields, often between 85-95%, are reported for this transformation. semanticscholar.org

This reactive intermediate is then subjected to a reaction with an amine source to generate the sulfonamide. nih.gov The choice of amine dictates the final substitution on the sulfonamide nitrogen.

For primary sulfonamides (-SO₂NH₂): The sulfonyl chloride is reacted with ammonium hydroxide. semanticscholar.org

For N-substituted sulfonamides (-SO₂NHR or -SO₂NRR'): The sulfonyl chloride is reacted with a primary or secondary amine, such as cyclopropylamine (B47189) or morpholine (B109124). nih.gov

This reaction is generally carried out in an aqueous medium, and upon completion, the pH is adjusted to precipitate the sulfamoylbenzoic acid product. nih.govrsc.org This intermediate, containing both a carboxylic acid and a sulfonamide group, is then ready for further functionalization, most commonly through amide bond formation at the carboxylic acid site. nih.gov

Regioselective Sulfonylation Approaches

Regioselective sulfonylation is a critical step in the synthesis of many sulfonamide-containing compounds. In the context of this compound derivatives, achieving the desired substitution pattern on the aromatic ring is paramount. Microwave irradiation has been utilized as an effective method for the regioselective synthesis of novel fused sulfonamide derivatives. benthamscience.com This technique often leads to excellent yields and shorter reaction times compared to conventional heating methods. benthamscience.com The Schotten-Baumann reaction conditions, involving the treatment of a sulfonyl chloride with an amine in the presence of a base, are commonly employed for the formation of the sulfonamide bond. benthamscience.com The choice of solvent and base can significantly influence the regioselectivity of the reaction, particularly when multiple reactive sites are present on the substrate.

Lead Optimization Strategies in Derivative Synthesis

Lead optimization is a crucial process in medicinal chemistry aimed at enhancing the therapeutic potential of a lead compound. patsnap.com For this compound derivatives, this involves iterative cycles of designing, synthesizing, and testing new analogs to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. patsnap.compatsnap.com

Key strategies in the lead optimization of this compound derivatives include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the chemical structure to understand the relationship between different functional groups and the compound's biological activity. patsnap.com By identifying which parts of the molecule are essential for its activity, more potent and selective compounds can be designed. patsnap.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will affect the compound's interaction with its biological target. patsnap.com These in silico methods help to prioritize the synthesis of the most promising derivatives, saving time and resources. patsnap.com

Pharmacokinetic Optimization: Modifications are made to the lead structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com This can involve altering lipophilicity, introducing metabolically stable groups, or designing prodrugs. patsnap.com

A hit-to-lead optimization program for a series of benzene (B151609) sulfonamides highlighted the challenge of balancing potency with favorable pharmacokinetic properties, as potency was strongly dependent on lipophilicity. rsc.org

Preparation of Key Intermediates

Chlorosulfonylbenzoyl Chloride Intermediates

Chlorosulfonylbenzoyl chloride, particularly m-(chlorosulfonyl)benzoyl chloride, is a common starting material for the synthesis of m-sulfamoylbenzamide analogues. nih.gov A method for preparing chlorosulfonyl benzoyl chloride compounds involves the chlorination of a metal salt of a sulfobenzoic acid. google.com For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid can be prepared by reacting 4-chlorobenzoic acid with chlorosulfonic acid. google.com The resulting di-acid chloride is a versatile intermediate, allowing for chemoselective reactions due to the differing reactivity of the sulfonyl chloride and the aroyl chloride. nih.gov

Starting MaterialReagentKey IntermediateReference
4-Chlorobenzoic acidChlorosulfonic acid4-Chloro-3-(chlorosulfonyl)benzoic acid google.com
Metal salt of sulfobenzoic acidChlorinating agentChlorosulfonylbenzoyl chloride google.com

Acyl Chloride Formation via Thionyl Chloride Treatment

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. chemtube3d.comlibretexts.orgkhanacademy.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. youtube.com This method is advantageous as the gaseous byproducts are easily removed from the reaction mixture. chemtube3d.com In the synthesis of 4-chloro-3-(methylsulfamoyl)benzoyl chloride, 4-chloro-3-(methylsulfamoyl)benzoic acid is heated at reflux with thionyl chloride. google.com

The general mechanism involves the following steps:

Nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride.

Departure of a chloride ion.

Nucleophilic attack of the chloride ion on the carbonyl carbon.

Elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

Deprotonation to yield the final acyl chloride. libretexts.org

Sulfonyl Chloride Preparation from 2-Fluorobenzoic Acid

The synthesis of sulfonyl chlorides from benzoic acid derivatives is typically achieved through chlorosulfonation. For an electron-deficient starting material like 2-fluorobenzoic acid, the chlorosulfonation reaction generally requires an excess of chlorosulfonic acid and elevated temperatures. nih.gov This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring. The position of sulfonation is directed by the existing substituents on the ring. The resulting sulfonyl chloride is a key intermediate that can be further reacted with various amines to produce a library of sulfonamide derivatives.

Derivatization Strategies and Structure–Activity Relationship (SAR) Studies in Synthesis

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound. For this compound, this involves synthesizing a variety of analogs with modifications at different positions of the molecule and evaluating their biological activity.

In the development of sulfamoyl-benzamides as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a linear synthetic approach was employed. nih.govnih.govresearchgate.net This started with the chlorosulfonation of benzoic acids, followed by reaction with various amines to form sulfonamides, and finally, amide bond formation to yield the desired benzamides. nih.gov The sulfamoyl benzoic acid intermediates were coupled with a range of anilines and aliphatic amines using standard carbodiimide coupling conditions. nih.gov

Similarly, in the synthesis of sulfamoylbenzamide derivatives as hepatitis B virus (HBV) capsid assembly effectors, the structure was divided into five parts that were independently modified as part of a lead optimization strategy. nih.gov This systematic derivatization allowed for the rationalization of the structure-activity relationships. nih.gov

SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors involved medicinal chemistry optimization of the scaffold, leading to compounds with high potency and selectivity. nih.gov

These studies underscore the importance of systematic derivatization in identifying the key structural features required for potent and selective biological activity, guiding the design of more effective therapeutic agents. nih.govnih.gov

Substitutions at C-4 and the Sulfamoyl Group

Modifications at the C-4 position of the benzamide ring and on the nitrogen atom of the sulfamoyl group have been extensively explored to modulate the biological activity of this compound derivatives. A common synthetic route involves the chlorosulfonation of a benzoic acid precursor, followed by reaction with a diverse range of amines to introduce various substituents on the sulfamoyl nitrogen. The resulting sulfamoylbenzoic acid can then be coupled with different amines to form the final benzamide derivatives. researchgate.net

For instance, a series of sulfamoylbenzamide derivatives were synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). researchgate.net In this study, substitutions on the sulfamoyl group included cyclic amines like morpholine and pyrrolidine, as well as acyclic amines such as cyclopropylamine and benzylamine. researchgate.net The structure-activity relationship (SAR) revealed that the nature of the substituent on the sulfamoyl group significantly influenced the inhibitory activity and selectivity against different h-NTPDase isoforms. For example, an N-cyclopropyl substitution on the sulfonyl group was found to be favorable for the inhibition of h-NTPDase3. researchgate.net

Simultaneously, substitutions at the C-4 position of the benzoyl ring, often with halogens like chlorine, have been shown to further refine the activity profile. The presence of a chlorine atom at the C-4 position (equivalent to the C-2 position relative to the carboxyl group in the starting benzoic acid) can alter the electronic properties of the ring and provide additional interaction points within the target's binding site. researchgate.net

CompoundC-4 SubstituentSulfamoyl Group SubstituentBiological Activity (IC50, μM)
2dChloroN-cyclopropyl0.28 ± 0.07 (h-NTPDase8) rsc.org
3iChloroMorpholine2.88 ± 0.13 (h-NTPDase1), 0.72 ± 0.11 (h-NTPDase3) rsc.orgnih.gov
3jChloroN-benzyl0.29 ± 0.07 (h-NTPDase2) nih.gov

Introduction of Halogen Atoms or Specific Functional Groups for Enhanced Binding Affinity

The strategic introduction of halogen atoms and other functional groups onto the this compound scaffold is a key strategy for enhancing binding affinity to biological targets. Halogens, such as chlorine and bromine, are frequently incorporated due to their ability to form halogen bonds and modulate the lipophilicity and electronic nature of the molecule. researchgate.netmdpi.com

In the development of h-NTPDase inhibitors, the presence of two halogen atoms, a chlorine on the benzamide ring and a bromine on the aniline (B41778) moiety of the amide, in compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) led to it being the most potent inhibitor of h-NTPDase1 in the series. researchgate.net This highlights the synergistic effect of multiple halogen substitutions in optimizing ligand-target interactions.

Beyond halogens, other functional groups are introduced to probe specific interactions within the binding pocket. For example, the incorporation of a methoxy (B1213986) group on the phenyl ring of the amide portion in compound 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) resulted in potent and selective inhibition of h-NTPDase2. rsc.org This suggests that the methoxy group may engage in favorable hydrogen bonding or van der Waals interactions within the active site of this particular isoform.

CompoundKey Functional GroupsTargetIC50 (μM)
3iChlorine, Bromine, Morpholineh-NTPDase12.88 ± 0.13 rsc.org
3fMethoxy, Morpholineh-NTPDase20.27 ± 0.08 nih.gov

Modification of Amide Linkers and Sulfonamide Moieties

Alterations to the amide linker and the sulfonamide moiety of this compound derivatives are crucial for fine-tuning their biological activity and physicochemical properties. The amide bond, while generally stable, can be a site for metabolic hydrolysis. However, in some series of this compound derivatives, the amide linkage has shown good stability in plasma and microsomal incubations. researchgate.net

Synthetic strategies often involve the coupling of a 3-sulfamoylbenzoic acid intermediate with a variety of primary and secondary amines to generate a library of N-substituted benzamides. The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. For instance, in a series of h-NTPDase inhibitors, replacing a simple phenyl group with a 4-methoxyphenyl (B3050149) or a 4-chlorophenyl group on the amide nitrogen led to notable differences in activity against various isoforms. researchgate.net

The sulfonamide moiety is another key area for modification. The substituents on the sulfonamide nitrogen can be varied to a large extent, from small alkyl groups like cyclopropyl (B3062369) to larger aromatic and heterocyclic systems. researchgate.net In some synthetic approaches, a one-pot bis-amidation has been employed, where a chlorosulfonated benzoic acid is treated with an excess of an amine to simultaneously form both the sulfonamide and the carboxamide. researchgate.net This allows for the rapid generation of derivatives with identical substituents on both functionalities.

A carbene-catalyzed method has also been developed for the highly enantioselective modification of sulfonamides, which could be applied to sulfonamide-containing drug molecules to form corresponding phthalidyl derivatives, potentially as prodrugs. nih.gov

Exploration of Bicyclic Derivatives

The incorporation of bicyclic systems into the this compound scaffold represents a strategy to introduce conformational rigidity and explore new chemical space. These rigid structures can help to lock the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.

For example, bicyclic isoxazoline (B3343090) derivatives have been synthesized and evaluated for their biological activity. researchgate.net While not directly this compound derivatives, the synthetic principles for creating complex scaffolds can be applied. In the context of benzamides, several fused bicyclic systems have been investigated as core structures for potent and selective 5-HT1F receptor agonists. nih.gov In these studies, replacement of an indole (B1671886) nucleus with other bicyclic systems like indazole, indoline (B122111), and 1,2-benzisoxazole (B1199462) provided potent agonists. The inherent geometry of these bicyclic templates was found to be crucial for receptor recognition. nih.gov

The synthesis of such derivatives often involves multi-step sequences, starting with the construction of the bicyclic core, followed by the attachment of the sulfamoylbenzamide moiety. These synthetic endeavors, although challenging, can lead to the discovery of novel compounds with unique pharmacological profiles.

Incorporation of Indole and Sulfamoyl Groups

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. chula.ac.thnih.gov The combination of an indole scaffold with a sulfamoylbenzamide moiety has led to the development of potent biologically active molecules.

Synthetic strategies for creating these hybrid molecules often involve the coupling of a pre-formed indole-containing amine with a 3-sulfamoylbenzoyl chloride, or vice versa. The synthesis of indole-2- and 3-carboxamide derivatives, for instance, often involves the conversion of the corresponding indole carboxylic acid to the amide using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or BOP reagent. mdpi.com

A review of biologically active sulfonamide-based indole analogs highlights various synthetic methods developed between 2010 and 2023. These methods have been instrumental in creating a diverse range of indole-sulfonamide derivatives with activities spanning from anticancer to antimicrobial. researchgate.net The indole ring can be incorporated in different ways, either as part of the substituent on the amide nitrogen or as a fused system with the benzamide ring.

For example, N-substituted sulfamoylbenzamide derivatives based on the structure of Niclosamide, which contains a salicylamide (B354443) core, have been synthesized as inhibitors of the STAT3 signaling pathway. nih.gov While not indole-containing, this demonstrates the principle of using a biologically active core and appending a sulfamoylbenzamide tail. The application of similar principles to indole-containing cores is a promising avenue for drug discovery.

Fluorine-Substituted Sulfamoylbenzamide Derivatives

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve various properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov The unique electronic properties of fluorine can lead to enhanced interactions with biological targets. d-nb.info

In the context of this compound derivatives, fluorine substitution can be envisioned at multiple positions on the aromatic rings. The synthesis of such compounds would typically involve the use of fluorinated starting materials, for example, a fluorinated benzoic acid or a fluorinated aniline. An efficient synthesis of new fluorine-substituted phthalides has been accomplished from γ-keto acids like 2-(4-fluorobenzoyl)benzoic acid, demonstrating the feasibility of incorporating fluorine into related cyclic structures. mdpi.com

While specific examples of fluorine-substituted this compound derivatives are not extensively detailed in the provided search results, the general principles of their synthesis are well-established. The impact of fluorine substitution would be highly dependent on its position. For instance, fluorine on the benzamide ring could influence the acidity of the amide N-H and the rotational barrier of the amide bond, while fluorine on a substituent of the amide or sulfonamide could modulate lipophilicity and interactions with specific subpockets of the target protein. d-nb.info

Phenylboronic Acid-Bearing Derivatives for Improved Solubility

A significant challenge in the development of some this compound derivatives has been their low aqueous solubility. To address this, phenylboronic acid moieties have been incorporated into the molecular structure. Boronic acids are known to be water-soluble in their anionic tetrahedral form at physiological pH. researchgate.net

The synthesis of these derivatives typically involves the coupling of a this compound core, which has been functionalized with a suitable handle (e.g., a halide), with a phenylboronic acid derivative via a Suzuki-Miyaura cross-coupling reaction. Alternatively, a boronic acid or its ester can be introduced at an earlier stage of the synthesis.

The solubilities of phenylboronic acid and its esters have been determined in various organic solvents, with the parent acid showing high solubility in ethers and ketones. researchgate.net The introduction of a phenylboronic acid group into a drug molecule can significantly enhance its aqueous solubility. For example, the solubility of various phenylboronic acid compounds in water has been investigated, with substitutions on the phenyl ring further modulating this property. This strategy has been successfully applied to other classes of compounds to improve their pharmacokinetic profiles.

Analytical Techniques for Structural Validation in Synthesis

The definitive confirmation of the chemical structure of newly synthesized compounds, such as this compound and its derivatives, is a critical step in synthetic chemistry. A suite of advanced analytical techniques is employed to provide unambiguous evidence of the molecular framework, connectivity, and stereochemistry. These methods are indispensable for verifying the success of a synthetic route and ensuring the purity of the final product. The primary techniques utilized for the structural validation of this compound and related compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography. For the characterization of impurities and degradation products, hyphenated techniques like Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used analytical tools for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the aromatic ring will appear as multiplets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing sulfamoyl and benzamide groups. The precise chemical shifts and coupling patterns (ortho, meta, and para coupling) would allow for the specific assignment of each aromatic proton. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. The integration of the peaks provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the seven carbon atoms in the benzamide ring and the carbonyl carbon are anticipated. The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the sulfamoyl and benzamide substituents. For instance, the carbon atom attached to the sulfamoyl group will be shifted to a different extent than the other aromatic carbons.

Predicted NMR Data for this compound:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5 (multiplets)120 - 145
-CONH₂7.0 - 8.0 (broad singlet)Not Applicable
-SO₂NH₂7.0 - 7.5 (broad singlet)Not Applicable
Carbonyl C=ONot Applicable165 - 175
Aromatic C-SO₂Not Applicable140 - 150
Aromatic C-CONot Applicable130 - 140

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, which allows for the calculation of its molecular formula. This is a definitive method for confirming the identity of a synthesized compound.

For this compound (C₇H₈N₂O₃S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₇H₈N₂O₃S
Theoretical Exact Mass200.0256
Expected Ion (e.g., [M+H]⁺)201.0328

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal. nih.gov This method offers an unparalleled level of structural detail, including bond lengths, bond angles, and intermolecular interactions. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (e.g., S-N, C=O)Precise values in Å
Bond Angles (e.g., O-S-O)Precise values in °
Intermolecular InteractionsHydrogen bonding, π-π stacking

During the synthesis and storage of pharmaceutical compounds, impurities and degradation products can form. nih.gov Identifying and characterizing these species is a critical aspect of drug development and quality control. Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) is a powerful hyphenated technique ideally suited for this purpose.

Forced degradation studies are often performed on drug substances like this compound to intentionally generate degradation products under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

Liquid Chromatography (LC): The LC component separates the parent compound from its degradation products based on their different physicochemical properties, such as polarity. A reversed-phase column is commonly used for this purpose. nih.gov

Ultraviolet (UV) Detection: As the separated components elute from the LC column, they pass through a UV detector. The UV spectrum of each component can provide preliminary information and help in quantification.

Mass Spectrometry (MS): Following UV detection, the eluent is introduced into a mass spectrometer. The MS provides the mass-to-charge ratio of the parent compound and each degradation product. By comparing the mass of the degradation products to that of the parent compound, potential degradation pathways such as hydrolysis, oxidation, or fragmentation can be proposed. worktribe.com Further fragmentation of the molecular ions (MS/MS) can provide structural information about the degradation products.

Interactive Data Table: Hypothetical Degradation Products of this compound and their Characterization by LC-UV-MS

Stress Condition Potential Degradation Product Expected Mass (m/z) Plausible Transformation
Acid/Base Hydrolysis3-Sulfamoylbenzoic acid201Hydrolysis of the amide group
Acid/Base Hydrolysis3-Carbamoylbenzenesulfonic acid201Hydrolysis of the sulfonamide group
OxidationHydroxylated derivatives216Addition of a hydroxyl group to the aromatic ring

Pharmacological and Biological Activities of 3 Sulfamoylbenzamide and Its Derivatives

Enzyme Inhibition Mechanisms

The 3-sulfamoylbenzamide scaffold is a key structural motif in the design of various enzyme inhibitors, demonstrating significant activity against several important enzyme families. Its derivatives have been extensively studied for their ability to modulate the function of carbonic anhydrases and ecto-nucleotide triphosphate diphosphohydrolases, playing crucial roles in various physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.netsemanticscholar.orgtandfonline.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in processes such as pH regulation, CO2 homeostasis, and electrolyte secretion. semanticscholar.orgtandfonline.com The inhibitory action of this compound derivatives is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. researchgate.netsemanticscholar.orgnih.gov

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA IX. nih.govresearchgate.netsemanticscholar.orgtandfonline.com The potency of these inhibitors can vary significantly depending on the specific substitutions on the this compound core.

A novel series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides showed excellent inhibitory activity against these four isoforms. nih.govresearchgate.net The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating strong binding to the enzymes. Specifically, the Ki values were in the range of 50.8–966.8 nM for hCA I, 6.5–760.0 nM for hCA II, 65.3–957.5 nM for hCA IV, and 30.8–815.9 nM for the tumor-associated hCA IX. nih.govresearchgate.netsemanticscholar.org Another study on N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives reported a particularly effective inhibitor, P4, with Ki values of 0.22 ± 0.01 µM for hCA-I and 0.33 ± 0.05 µM for hCA-II. nih.gov

Table 1: Inhibition Constants (Ki) of this compound Derivatives against Human Carbonic Anhydrase Isoforms

Derivative Class hCA I (nM) hCA II (nM) hCA IV (nM) hCA IX (nM)
3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides 50.8–966.8 6.5–760.0 65.3–957.5 30.8–815.9

Data from Swain et al. nih.govresearchgate.netsemanticscholar.org

The primary mechanism of carbonic anhydrase inhibition by this compound derivatives involves the binding of the sulfonamide moiety to the zinc ion (Zn2+) located in the enzyme's active site. nih.govacs.org In its deprotonated form, the sulfonamide nitrogen displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. semanticscholar.orgacs.org This interaction is a common feature across all α-class carbonic anhydrases. semanticscholar.org

The active site of carbonic anhydrases is a conical cleft approximately 15 Å deep, with distinct hydrophobic and hydrophilic regions. acs.org The zinc ion is coordinated by three histidine residues. nih.govacs.org The binding of the sulfonamide inhibitor is further stabilized by hydrogen bonds with key amino acid residues, such as the gate-keeping residue Thr199. researchgate.netsemanticscholar.orgacs.org The scaffold of the inhibitor can then interact with either the hydrophobic or hydrophilic halves of the active site, influencing the inhibitor's potency and selectivity. nih.gov Crystallographic studies have confirmed this canonical binding mode, showing the aryl sulfonamide moiety coordinated to the catalytic Zn2+ ion. acs.org

Human Ecto-Nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Derivatives of this compound have also emerged as significant inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). rsc.orgrsc.org This family of eight ectonucleotidases (h-NTPDase1-8) plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. rsc.orgrsc.orgnih.gov Dysregulation of h-NTPDase activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. rsc.orgrsc.org

Synthetic sulfamoylbenzamide derivatives have demonstrated potent and often selective inhibition against several h-NTPDase isoforms, specifically h-NTPDase1, -2, -3, and -8. rsc.orgrsc.org The inhibitory activity is typically measured by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In one study, a series of sulfamoyl benzamide derivatives were synthesized and evaluated for their inhibitory effects. rsc.orgrsc.org Several compounds were identified as potent and selective inhibitors with IC50 values in the micromolar to sub-micromolar range. rsc.org For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was the most potent inhibitor of h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM and also showed potent inhibition of h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. rsc.orgrsc.orgnih.gov Other derivatives, such as 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide), 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), and 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide), were found to be potent inhibitors of h-NTPDase2 with sub-micromolar IC50 values. rsc.orgrsc.orgnih.gov Furthermore, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively blocked h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM. rsc.orgrsc.orgnih.gov

Table 2: Inhibitory Activity (IC50) of Selected this compound Derivatives against h-NTPDase Isoforms

Compound h-NTPDase1 (μM) h-NTPDase2 (μM) h-NTPDase3 (μM) h-NTPDase8 (μM)
3i 2.88 ± 0.13 - 0.72 ± 0.11 -
3f - sub-micromolar - -
3j - sub-micromolar - -
4d - sub-micromolar - -
2d - - - 0.28 ± 0.07

Data from Zaigham et al. rsc.orgrsc.orgnih.gov

Purinergic signaling is a complex system involving extracellular nucleotides (like ATP) and nucleosides (like adenosine) that act on specific P1 and P2 receptors, regulating a vast array of physiological and pathological processes. mdpi.comfrontiersin.org Ecto-nucleotidases, including the h-NTPDase family, are key regulators of this system by controlling the concentration of these signaling molecules in the extracellular space. researchgate.netexplorationpub.comfrontiersin.org

By inhibiting h-NTPDases, this compound derivatives can modulate purinergic signaling pathways. For example, h-NTPDase1, -3, and -8 hydrolyze both ATP and ADP, while h-NTPDase2 preferentially hydrolyzes ATP. rsc.org Inhibition of these enzymes leads to an accumulation of their respective substrates (ATP and ADP), which can then activate P2 receptors, or it can alter the production of adenosine (B11128), which acts on P1 receptors. explorationpub.comfrontiersin.org This modulation of purinergic signaling underlies the therapeutic potential of h-NTPDase inhibitors in conditions where this signaling pathway is dysregulated. Molecular docking studies have supported the in vitro results, showing significant interactions between the potent inhibitors and the amino acid residues within the active sites of the respective h-NTPDase proteins. rsc.orgrsc.orgnih.gov

Renal Outer Medullary Potassium (ROMK) Channel Inhibition

Derivatives of this compound have been identified as a novel class of inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1. nih.govx-mol.net These inhibitors are considered promising as a new type of diuretic for treating conditions like hypertension and heart failure, potentially with a lower risk of causing low potassium levels (hypokalemia) compared to existing diuretics. nih.govacs.orgacs.org

The this compound series of compounds acts as potent inhibitors of the ROMK channel, which is crucial for potassium handling in the kidneys. acs.org A key characteristic of this class of inhibitors is their high degree of selectivity for the human version of the ROMK channel over its counterpart in rats. nih.govx-mol.netacs.orgresearchgate.net Optimization of this chemical scaffold has led to the development of inhibitors with good in vitro potency and well-balanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govx-mol.netacs.org This species-selective inhibition is a distinguishing feature compared to other classes of ROMK inhibitors.

Table 1: In Vitro ROMK Potency for Select this compound Inhibitors

Compound Human ROMK1 IC50 (µM) Rat ROMK1 IC50 (µM) Selectivity (Rat/Human)
8 0.038 2.5 66
10 0.024 1.1 46
(-)-16 0.024 >50 >2083

Data sourced from a 2018 study on this compound ROMK inhibitors, illustrating the high selectivity for the human channel. nih.gov

A significant feature of this compound-based ROMK inhibitors is their insensitivity to a specific mutation in the channel's pore, known as N171D. nih.govx-mol.netacs.orgresearchgate.net Previous classes of ROMK inhibitors lose their activity against channels carrying this mutation. nih.gov The N171 residue is believed to be part of the binding site for other small-molecule inhibitors within the ROMK conduction pore. nih.gov The ability of this compound derivatives to inhibit the N171D mutant channel demonstrates a distinct mechanism of interaction, setting them apart from previously identified ROMK inhibitors. nih.govacs.org

Antiviral Efficacy

Derivatives of this compound (SBA) have demonstrated significant antiviral activity, particularly against the Hepatitis B Virus (HBV). nih.gov They function as a novel class of antiviral agents known as Capsid Assembly Modulators (CAMs). researchgate.net

SBAs represent a class of CAMs that interfere with the HBV life cycle at a critical stage: the assembly of the viral capsid. researchgate.netacs.org This mechanism is distinct from that of current nucleos(t)ide analogue therapies, which target the viral DNA polymerase. nih.gov By targeting capsid formation, these compounds can inhibit viral replication and are effective against HBV mutants resistant to existing polymerase inhibitors. nih.gov

This compound derivatives function as Class-II CAMs, which are also referred to as capsid activators. researchgate.netresearchgate.netnih.gov They act by accelerating the assembly of the HBV core protein (HBc) dimers. researchgate.netresearchgate.net This accelerated process disrupts the normal, carefully timed encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. researchgate.netnih.govgoogle.com The result is the formation of "empty" capsids, which are morphologically normal but lack the viral genome and are therefore non-infectious. nih.govgoogle.comasm.org This ultimately leads to a dose-dependent reduction in cytoplasmic HBV DNA and a potent inhibition of viral replication. nih.govasm.org Some derivatives, such as NVR 3-778, have shown the ability to significantly reduce HBV DNA levels. researchgate.net Other research has shown that certain SBA compounds can induce the formation of irregular or aberrant tubular particles instead of the typical icosahedral capsids, further disrupting the viral life cycle. acs.orgnih.gov

Table 2: Antiviral Activity of Representative this compound Derivatives

Compound Antiviral Activity (EC50) Target Mechanism
NVR 3-778 0.40 µM (HepG2.2.15 cells) researchgate.net HBV Capsid Assembly researchgate.net Inhibits pgRNA encapsidation, leading to empty capsids. researchgate.net
JNJ-632 0.120 mmol/L researchgate.net HBV Capsid Assembly researchgate.net Accelerates capsid assembly. researchgate.net
GLP-26 Single-digit nanomolar asm.org HBV Nucleocapsid Assembly asm.org Alters nucleocapsid assembly, prevents viral DNA replication. asm.org

EC50 (50% effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

The molecular target of this compound derivatives is the HBV core protein (HBc or Cp), which is the fundamental building block of the viral capsid. nih.govasm.orgtandfonline.com Genetic and mechanistic studies have confirmed that these compounds interact specifically with HBc. nih.govasm.org They bind within a pocket at the interface between core protein dimers, known as the heteroaryldihydropyrimidine (HAP) pocket. asm.org This binding event alters the protein's conformation, misdirecting the assembly process. google.comasm.org By directly targeting the core protein, SBAs effectively inhibit the crucial step of pgRNA encapsidation, which is essential for the subsequent synthesis of viral DNA within the nucleocapsid. nih.govgoogle.comtandfonline.com This targeted action prevents the formation of replication-competent virus particles. researchgate.netdntb.gov.ua

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 74092
NVR 3-778 135565939
Lamivudine 60825
Bay 41-4109 159516
AT-61 44256616
JNJ-632 Not available
GLP-26 Not available
Indapamide (B195227) 3702
Clopamide 2810
Zidapamide Not available

Inhibition of de novo HBV Infection in Primary Human Hepatocytes

Beyond inhibiting replication in already infected cells, sulfamoylbenzamide derivatives have been shown to prevent new infections. A critical step in establishing a persistent infection is the formation of covalently closed circular DNA (cccDNA) in the nucleus of the hepatocyte, which serves as a stable template for viral transcription. plos.orgresearchgate.net

Studies using primary human hepatocytes (PHHs), a gold-standard model for infection, have shown that SBAs can inhibit this crucial process. plos.orgresearchgate.netasm.org

When added at the time of infection, the derivative JNJ-6379 prevented the formation of cccDNA. researchgate.net

Similarly, ABI-H0731 was shown to suppress cccDNA establishment in de novo infection models, including PHHs. asm.org

The mechanism appears to involve the disruption of incoming nucleocapsids, causing a premature release of the viral genome in the cytoplasm before it can reach the nucleus to form cccDNA. plos.orgasm.org

The compound NVR 3-778 also demonstrated inhibition of de novo infection and viral replication in PHHs, with an EC₅₀ value of 0.81 µM against HBV DNA. researchgate.net

This ability to block the establishment of the cccDNA reservoir is a highly desirable feature for any new anti-HBV therapeutic aiming to achieve a functional cure. plos.org

Anti-Cancer Properties

The structural motif of the sulfonamide group is present in various approved anti-cancer drugs, and research has explored the potential of sulfamoylbenzamide derivatives in oncology. researchgate.netnih.gov

Certain sulfamoylbenzamide derivatives have been designed to inhibit specific signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation. researchgate.net

One area of focus has been the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that, when persistently activated, promotes cancer cell proliferation and survival. researchgate.net

Based on the structure of the known STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were synthesized. researchgate.net

The most potent compound from this series, B12 , was identified as an effective inhibitor of the IL-6/STAT3 signaling pathway, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) between 0.61 µM and 1.11 µM in various cancer cell lines (MDA-MB-231 breast cancer, HCT-116 and SW480 colon cancer). researchgate.net

Compound B12 was shown to inhibit the phosphorylation of STAT3, induce apoptosis, and suppress tumor growth in a mouse xenograft model, highlighting its potential as a developmental candidate for cancer therapy. researchgate.net

Cytotoxicity Against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Derivatives of this compound have demonstrated significant cytotoxic effects against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 cells. Research has identified several potent derivatives with promising anti-cancer properties.

One study reported on a sulfamoyl-salicylamide derivative, referred to as compound IV, which exhibited notable cytotoxicity against both MCF-7 and MDA-MB-231 cell lines. Another study on indole-based benzenesulfonamides showed that compounds A6 and A15 were particularly effective in inhibiting the viability of MCF-7 cells by more than 50%. nih.gov In the same study, compounds A1 and A6 showed higher sensitivity against MDA-MB-231 cells. nih.gov

The incorporation of a sulfonamide moiety into a biguanide (B1667054) scaffold has also yielded derivatives with cytotoxic properties. For instance, compound 10, which has three methyl groups in its aromatic ring, showed high cytotoxicity in MCF-7 cells with an IC50 value of 48.46 ± 11.79 µmol/L. biomolther.org Other dimethyl compounds in the same study displayed weak cytotoxic effects on MDA-MB-231 cells. biomolther.org

Furthermore, a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were tested for their anticancer activity. dntb.gov.ua Among these, compound 3c, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated the highest activity against MDA-MB-231 cells and was also effective against other cancer cell lines. dntb.gov.ua

Table 1: Cytotoxicity of this compound Derivatives against Breast Cancer Cell Lines
Compound/DerivativeCell LineActivityReference
Sulfamoyl-salicylamide derivative (Compound IV)MCF-7, MDA-MB-231Significant cytotoxicity
Indole-based benzenesulfonamide (B165840) (A6)MCF-7>50% inhibition of cell viability nih.gov
Indole-based benzenesulfonamide (A15)MCF-7>50% inhibition of cell viability nih.gov
Indole-based benzenesulfonamide (A1)MDA-MB-231Higher sensitivity nih.gov
Indole-based benzenesulfonamide (A6)MDA-MB-231Higher sensitivity nih.gov
Sulfonamide-based biguanide derivative (Compound 10)MCF-7IC50 = 48.46 ± 11.79 µmol/L biomolther.org
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231High activity dntb.gov.ua

Mechanisms Involving Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently induces apoptosis. biomolther.orgnih.govmdpi.comoncotarget.com

For instance, the sulfamoyl-salicylamide derivative (compound IV) that showed cytotoxicity against breast cancer cells was found to prevent tubulin polymerization. Flow cytometric assays confirmed that this compound led to cell cycle arrest. Similarly, other studies have shown that various derivatives cause an accumulation of cells in the G2/M phase. mdpi.comoncotarget.com Some indole-based derivatives have been shown to inhibit tubulin polymerization with IC50 values in the micromolar range, and molecular docking studies suggest they bind to the colchicine-binding site on tubulin. nih.govnih.gov

The cell cycle arrest induced by these compounds is often concentration-dependent. At higher concentrations, some derivatives strongly arrest the cell cycle at the G2/M phase through the inhibition of tubulin polymerization. nih.gov This arrest is a critical step that precedes the induction of cell death in cancer cells.

Induction of Cell Death Mechanisms in Cancer Cells

The inhibition of tubulin polymerization and subsequent cell cycle arrest by this compound derivatives ultimately lead to the induction of apoptosis in cancer cells. biomolther.orggoogle.com This programmed cell death is a key component of their anticancer activity.

Studies have shown that treatment with these derivatives leads to the activation of caspases, which are crucial mediators of apoptosis. oncotarget.com For example, some biguanide derivatives with alkyl substituents were found to induce apoptosis in MCF-7 cells, as demonstrated by Annexin V and propidine iodide staining. biomolther.org The induction of apoptosis through the mitochondrial pathway has also been observed with certain conjugates, which upregulate caspase-3 activity. nih.gov

The apoptotic process triggered by these compounds is often a direct consequence of the mitotic arrest caused by tubulin depolymerization. researchgate.net By disrupting the mitotic spindle, these agents activate the spindle assembly checkpoint, which, if the damage is irreparable, leads to the initiation of the apoptotic cascade. researchgate.net

Anti-inflammatory Properties

Several derivatives of this compound have been shown to possess anti-inflammatory properties. google.comdrugbank.com These compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory conditions.

For example, certain sulfamoyl-benzamide derivatives have been investigated for their effects on neuroinflammatory pathways mediated by NLRP3 inflammasomes, indicating they could be potential treatments for neurodegenerative diseases with an inflammatory component. The anti-inflammatory activity of some derivatives is attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some 3-substituted-indolin-2-one derivatives have been shown to effectively inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism of action for some of these compounds involves the regulation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov

Additionally, some 1,2,3-triazole-modified 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These compounds were found to activate the Nrf2-HO-1 signaling pathway, reduce LPS-induced reactive oxygen species (ROS) production, and alleviate microglial inflammation. nih.gov

Antimicrobial Potential

Derivatives of this compound have also been explored for their antimicrobial properties, showing activity against a range of bacterial strains. drugbank.comnih.gov The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the benzamide scaffold has yielded compounds with notable antibacterial efficacy.

Studies have shown that these derivatives can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of PC190723 derivatives, which are 3-methoxybenzamides, exhibited good activity against several Gram-positive bacteria. acs.org Compound 9 from this series, with a fluorine substitution, showed the best activity against M. smegmatis and S. aureus. acs.org

Other research has focused on hybrid molecules. For instance, sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives have shown moderate to good antimicrobial activity against various pathogens, with some compounds exhibiting bactericidal and fungicidal effects. nih.gov The mechanism of action for some of these hybrids involves the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Furthermore, quinoline (B57606) derivatives bearing a sulfonamide moiety have shown potent activity against urinary tract infection-causing pathogens, including E. coli and S. aureus. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives
Compound/Derivative TypeTarget MicrobeActivity/MechanismReference
3-Methoxybenzamide derivative (Compound 9)M. smegmatis, S. aureusGood antibacterial activity acs.org
Sulfaguanidine-pyridine-2-one hybridVarious bacteria and fungiDual inhibition of DNA gyrase and DHFR nih.gov
7-Methoxyquinoline derivative with sulfonamideE. coli, S. aureusPotent activity against UTI pathogens nih.gov
General Sulfonamide derivativesP. mirabilis, P. aeruginosa, E. coli, S. aureusBroad-spectrum antibacterial activity researchgate.net

Antidiabetic Activity as Glucokinase (GK) Activators

A significant area of research for this compound derivatives is their potential as antidiabetic agents through the activation of glucokinase (GK). dntb.gov.uathesciencein.orgchitkara.edu.in GK is a key enzyme in glucose homeostasis, and its activation can lead to improved glucose uptake and insulin (B600854) secretion. portico.org

Several studies have reported the design and synthesis of novel sulfamoyl benzamide derivatives as potent and orally bioavailable GK activators. chitkara.edu.inresearchgate.net These compounds act as allosteric activators, binding to a site on the GK enzyme distinct from the glucose-binding site, thereby increasing the enzyme's affinity for glucose and/or its maximal velocity (Vmax). portico.org

In one study, a series of sulfamoyl benzamide derivatives were synthesized, and compound 7 was identified as having the highest antidiabetic activity in an alloxan-induced diabetic animal model. chitkara.edu.in Another study identified compounds 1 and 6 from a series of sulfamoyl benzamide derivatives as having promising antihyperglycemic activity in an oral glucose tolerance test in normal rats. thesciencein.org These findings suggest that these derivatives could be valuable leads for the development of new therapeutic agents for type 2 diabetes. dntb.gov.uachitkara.edu.in

Table 3: Antidiabetic Activity of this compound Derivatives as Glucokinase Activators
Compound/DerivativeMechanismObserved EffectReference
Compound 7 (sulfamoyl benzamide derivative)Glucokinase activationHighest antidiabetic activity in animal model chitkara.edu.in
Compound 1 (sulfamoyl benzamide derivative)Glucokinase activationPromising antihyperglycemic activity thesciencein.org
Compound 6 (sulfamoyl benzamide derivative)Glucokinase activationPromising antihyperglycemic activity thesciencein.org

Neurological Effects

The neurological effects of this compound derivatives have also been investigated, with some compounds showing potential for treating neurological and neurodegenerative disorders. google.com A patent has described the use of sulfamoyl benzamide compounds as agonists and/or modulating ligands of cannabinoid receptors (CB1 and CB2). google.com This activity may be useful for treating a range of conditions including pain, inflammation, and neurodegenerative diseases. google.com

The rationale for targeting the CB2 receptor is to separate the therapeutic effects from the undesirable psychoactive side effects associated with CB1 receptor activation in the central nervous system (CNS). google.com Certain benzamide derivatives have also been repurposed and investigated for their potential antiviral effects in neuronal cells, which could have implications for treating neurological complications of viral infections. frontiersin.org For instance, some aminobenzamide scaffolds have been shown to inhibit viral proteases in viruses that can affect the CNS, such as the Dengue and West Nile viruses. frontiersin.org

Furthermore, the involvement of the purinergic system, which can be modulated by some sulfamoylbenzamide derivatives through the inhibition of NTPDases, has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.net

Compound and Cell Line PubChem CIDs

Table 4: PubChem CIDs for Compounds and Cell Lines
NamePubChem CID
This compound13668250 nih.gov
4-sulfamoylbenzamide80563 uni.lu
N-(2,3,4,5,6-Pentafluoro-Benzyl)-4-Sulfamoyl-Benzamide445770 nih.govdrugbank.comuni.lu
N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide (Levosulpiride)688272 fishersci.canus.edu.sgeasychem.org
NVR 3-77889663273 nih.govchem960.comglpbio.com
N-(2,3-difluoro-benzyl)-4-sulfamoyl-benzamide1700 uni.lu
MCF-7Not a compound, cell line
MDA-MB-231Not a compound, cell line
TubulinNot a single compound, a protein
GlucokinaseNot a single compound, an enzyme
4-chloro-N-[(2S)-2-methyl-2,3-dihydro-1H-indol-1-yl]-3-sulfamoylbenzamideNot found
sulfamoyl-salicylamide derivative IVNot found
Indole-based benzenesulfonamides A1, A6, A15Not found

Cardiovascular Effects

The modulation of coronary vascular resistance is a key mechanism for managing cardiovascular conditions like angina and hypertension. cvpharmacology.comnih.gov Calcium channel blockers (CCBs) are a class of drugs that achieve this by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells. cvpharmacology.com This action leads to the relaxation of coronary vascular smooth muscle, resulting in coronary vasodilation and a decrease in systemic vascular resistance, which ultimately lowers blood pressure and improves myocardial oxygen supply. cvpharmacology.comnih.govnih.gov

While this compound itself is primarily a chemical intermediate, certain derivatives have demonstrated significant cardiovascular effects. A notable example is Indapamide, a thiazide-like diuretic with the chemical name 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide. researchgate.netijpba.in Although its primary antihypertensive action is through diuresis—enhancing the excretion of sodium, chloride, and water—it is also suggested that Indapamide may possess calcium channel blocking properties. ijpba.in This proposed secondary mechanism would contribute to its vasodilatory effects on arterioles. ijpba.in

Research on other benzene (B151609) sulfonamide derivatives has also shown an ability to decrease coronary resistance in isolated heart models. researchgate.net Theoretical docking studies for some of these derivatives suggest a potential interaction with L-type calcium channels, which are the primary targets of clinically used CCBs. researchgate.net By causing vasodilation, these compounds reduce the afterload on the heart and can improve blood flow through coronary arteries, which is beneficial in treating angina and hypertension. cvpharmacology.comeshonline.org

Table 2: Effects of Calcium Channel Blockade on Cardiovascular Parameters

Parameter Effect of Calcium Channel Blockade Physiological Outcome Reference
Vascular Smooth Muscle Relaxation Vasodilation, Decreased Systemic Vascular Resistance cvpharmacology.com
Coronary Arteries Dilation Increased Myocardial Oxygen Supply nih.govnih.gov
Arterial Blood Pressure Reduction Antihypertensive Effect cvpharmacology.comeshonline.org
Myocardial Oxygen Demand Reduction Anti-anginal Effect cvpharmacology.com

Computational and Structural Biology Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how 3-sulfamoylbenzamide derivatives interact with the active or allosteric sites of enzymes and proteins.

Molecular docking simulations have been employed to predict the binding orientations of this compound derivatives, such as indapamide (B195227), within the active site of Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov Studies using two different CYP3A4 crystal structures (1TQN and 1W0E) identified several potential binding poses. nih.govresearchgate.netresearchgate.net

Three distinct, energetically favored clusters of binding orientations were identified:

POS_A/POS_A' : This conformation positions the indoline (B122111) C-3 atom of indapamide closest to the heme iron, suggesting a favorable orientation for dehydrogenation. nih.govresearchgate.net

POS_B/POS_B' : In this orientation, the C-4 and C-5 atoms of the indoline ring are nearest to the heme iron, indicating a potential for aromatic hydroxylation or epoxidation. nih.govresearchgate.net

POS_C : This pose represents a metabolically inactive state, where the chlorosulfamoylbenzene ring is closest to the heme iron, or the entire molecule is positioned further away from the reactive center. nih.govresearchgate.net

These docking studies highlighted the role of specific active site residues, such as Arg105, Phe108, Arg212, Arg372, and Glu374, in interacting with the ligand. nih.govresearchgate.net However, the precise role of Arg212 in positioning the drug for dehydrogenation has been debated, with functional studies suggesting it may not be critical for this specific metabolic pathway. nih.govnih.gov The predictions from these in silico models were found to be consistent with the metabolites of indapamide observed in vitro. nih.govnih.gov

Molecular docking studies have revealed that this compound (SBA) derivatives, acting as Capsid Assembly Modulators (CAMs), bind to a hydrophobic pocket at the dimer-dimer interface of the Hepatitis B Virus (HBV) core protein (HBc). nih.govresearchgate.nettandfonline.com The binding mode of these compounds is similar to other known CAMs. nih.govnih.gov

Key interactions that stabilize the binding of SBA derivatives include:

A crucial hydrogen bond formed between the oxygen of the benzamide (B126) group and the residue Trp102. nih.govtandfonline.comnih.gov

An additional hydrogen bond between the nitrogen of the benzamide group and Thr128. nih.govtandfonline.comnih.gov

The trifluoro-substituted phenyl group of some derivatives binds in a deep subpocket formed by residues Pro25, Leu30, Thr33, and Ser106 on one protein chain and Val124 and Arg127 on another. nih.gov Meanwhile, other parts of the molecule, like a piperidyl group, often point toward the solvent-exposed area. nih.govnih.gov These interactions are considered vital for the anti-HBV activity of these compounds. tandfonline.com

Molecular docking simulations have been used to explore the interactions of this compound derivatives with homology models of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically isoforms 1, 2, 3, and 8. nih.govrsc.orgrsc.org These studies show that potent inhibitors form a complex network of interactions with amino acid residues in the enzyme's active site. nih.govrsc.org

For instance, the binding pattern for a potent inhibitor of h-NTPDase3 involves a variety of interactions, including hydrogen bonding, π-cation, π-sulfur, alkyl, and π-alkyl linkages. rsc.org In some derivatives, the oxygen atom of a morpholine (B109124) ring was observed to form a metal chelation with the calcium ion present in the protein's active site. rsc.org The specific interactions identified through docking help to explain the inhibitory potency and selectivity of different sulfamoylbenzamide derivatives against various h-NTPDase isoforms. nih.govresearchgate.net

Derivatives of this compound have been designed and studied as allosteric activators of glucokinase (GK). scispace.comthesciencein.orgnih.govchitkara.edu.in Molecular docking simulations predict that these compounds bind to the allosteric site of the GK enzyme, showing a binding pattern similar to that of co-crystallized activators. scispace.comresearchgate.net

The key interactions observed in these docking studies include:

A hydrogen bond between the amide carbonyl of the benzamide moiety and the amino group of Arg63 on the GK protein. scispace.com

Hydrophobic interactions are also critical for binding. The phenyl ring of the compound can pack between Tyr214 and Met210, while other substituted phenyl groups can orient into hydrophobic pockets formed by residues such as Trp99, Tyr215, Leu451, Val455, and Ala456. scispace.com

These docking studies have been crucial in predicting that the designed sulfamoyl benzamide derivatives could act as potent GK activators, a prediction that has been supported by in vivo antidiabetic assays. scispace.com

Table 1: Summary of Molecular Docking Interactions for this compound Derivatives

Target ProteinBinding SiteKey Interacting ResiduesTypes of InteractionsReference
CYP3A4Active SiteArg105, Phe108, Arg212, Arg372, Glu374Positioning near heme for metabolism nih.govresearchgate.netresearchgate.net
HBV Core ProteinDimer-dimer InterfaceTrp102, Thr128, Pro25, Val124, Arg127Hydrogen Bonding, Hydrophobic Interactions nih.govtandfonline.comnih.gov
h-NTPDase3Active Site (Homology Model)Not specifiedHydrogen Bonding, π-cation, π-sulfur, Metal Chelation (Ca2+) rsc.org
Glucokinase (GK)Allosteric SiteArg63, Trp99, Met210, Tyr214, Tyr215, Val455, Ala456Hydrogen Bonding, Hydrophobic Interactions scispace.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been conducted to rationalize the structure-activity relationships of novel this compound derivatives and to understand their key interactions within the binding pocket of the HBV core protein. nih.govresearchgate.net These simulations, running for durations such as 50 ns, reveal that the binding of a sulfamoylbenzamide compound can induce significant conformational changes in the protein dimers compared to the unliganded state. nih.gov

Analysis of the protein's dynamics suggests that these conformational changes, particularly in the degree of α-helix flexibility, may alter the original interaction angles between monomers. nih.gov This perturbation is thought to be the trigger for the atypical assembly of viral capsid particles observed experimentally. nih.gov Furthermore, MD simulations can identify transient but important interactions, such as hydrogen bonds between a hydroxyl group on the ligand and a threonine residue (Thr142) or an amino substituent on the benzamide with Tyr118, which might not be apparent from static docking models but could be crucial for the compound's high antiviral activity. nih.gov Studies have also used MD simulations to assess the impact of different CAMs on the stability and flexibility of HBc monomers, showing that sulfamoylbenzamide can increase the protein's flexibility and disrupt its secondary structure, potentially leading to misassembled capsids. sciety.org

Structural Comparison of AB Dimers in HBV Core Protein

The hepatitis B virus (HBV) core protein (HBc) is a primary target for a class of antiviral agents known as capsid assembly modulators (CAMs). These agents function by interfering with the assembly of the viral capsid, a crucial process for viral replication. nih.gov The fundamental building block of the capsid is the HBc dimer. nih.gov In a T=4 icosahedral capsid, these dimers exist in four slightly different conformations (A, B, C, and D), leading to the formation of AB and CD dimers that constitute the larger structure. nih.gov

Sulfamoylbenzamide (SBA) derivatives, such as NVR 3-778 and the related compound NVR-010-001-E2, are potent CAMs that bind at the interface between two HBc dimers. nih.govpnas.orgresearchgate.net High-resolution crystal structures show that these compounds bind in a pocket at this dimer-dimer interface. pnas.orgresearchgate.net

Molecular dynamics (MD) simulations and structural overlays provide insight into the conformational changes induced by these inhibitors. When comparing the structure of an AB dimer bound to a sulfamoylbenzamide derivative with the unbound (apo) protein, significant conformational shifts are observed. nih.govpnas.org For instance, the binding of the inhibitor can alter the flexibility of α-helices within the dimer, perturbing the original interaction angles between the monomers. nih.gov This induced fit is thought to trigger the atypical assembly of capsid particles, leading to non-functional capsids and inhibiting viral replication. nih.gov

Structure–Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their potency and selectivity against various targets, including the HBV core protein and human carbonic anhydrases (hCAs). acs.org

Influence of Substitutions on Potency and Selectivity

SAR studies have systematically explored how chemical modifications to the this compound scaffold impact its biological effects. The scaffold can be dissected into different regions, and substitutions at these points can dramatically alter the compound's properties. nih.gov

Key findings from SAR studies include:

C-4 Substitutions : The introduction of halogen atoms, such as chlorine (–Cl) or fluorine (–F), at the C-4 position of the benzamide ring generally enhances inhibitory activity against targets like hCAs and the HBV core protein. These substitutions are believed to modulate the electronic and steric properties of the molecule, improving target engagement.

Sulfamoyl Group Modifications : Altering the sulfamoyl moiety (–SO₂NH₂) is a critical strategy for tuning potency and selectivity. Replacing the hydrogens with various aryl or heteroaryl groups, such as triazoles, can improve potency. tandfonline.com For instance, in the context of inhibiting human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), specific substitutions on the sulfonamide nitrogen led to compounds with high selectivity for different isoforms. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent and selective inhibitor of h-NTPDase1, whereas other derivatives selectively targeted h-NTPDase2. rsc.org

Benzamide Nitrogen (N-Linked) Substitutions : The group attached to the benzamide nitrogen plays a significant role in metabolic stability and target interaction. In the development of diuretics, moieties like indoline (as in indapamide) and piperidine (B6355638) (as in clopamide) have been used. For HBV inhibitors, substitutions with groups like 3,4-difluoroaniline (B56902) have proven effective. nih.gov

Combined Substitutions : The interplay between different substituents is crucial. Studies on h-NTPDase inhibitors showed that the presence of two halogen atoms on chemically similar structures significantly enhanced activity against the h-NTPDase1 isoform. rsc.org Similarly, for STAT3 inhibitors, replacing a chlorine atom with a sulfamoyl group improved hydrophilicity, and further modifications led to potent compounds. researchgate.net

These examples demonstrate that systematic modification of the this compound core is a powerful approach to developing compounds with optimized potency and desired selectivity profiles for a range of biological targets. nih.govrsc.org

Table 1: Influence of Substitutions on the Activity of this compound Derivatives

Scaffold PositionSubstituent TypeObserved EffectExample Target ClassReference
C-4 (Benzamide Ring)Halogens (e.g., -Cl, -F)Enhances inhibitory potencyhCAs, HBV Core Protein
Sulfamoyl GroupAryl/Heteroaryl (e.g., Triazoles)Improves potency and selectivityROMK, hCAs tandfonline.com
Sulfamoyl GroupMorpholine & Substituted AnilinesConfers selectivity for specific h-NTPDase isoformsh-NTPDases rsc.org
Benzamide NitrogenIndoline, PiperidineInfluences metabolic stability and target engagementDiuretics
Benzamide Nitrogen3,4-difluoroanilineEffective for antiviral activityHBV Core Protein nih.gov

Correlation of SAR with Molecular Modeling Studies

Molecular modeling techniques, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are invaluable for understanding the experimental results of SAR studies at an atomic level. researchgate.netcolab.ws These computational methods provide insights into how a ligand binds to its protein target and explain why certain chemical modifications enhance or diminish its activity. researchgate.net

For a series of N-phenyl-3-sulfamoyl-benzamide derivatives designed as HBV capsid assembly inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. researchgate.net These models yielded statistically significant correlations between the 3D properties of the compounds and their biological activity, indicating high predictive ability. researchgate.net The contour maps generated from these models highlighted specific regions where steric bulk, electrostatic charge, or hydrophobicity would be favorable or unfavorable for activity. researchgate.net

Molecular docking studies are used to visualize the binding pose of these inhibitors within the target protein's binding site. nih.govresearchgate.net For HBV inhibitors, docking simulations showed that the benzamide oxygen can form a key hydrogen bond with the residue Trp102 in one chain of the core protein dimer, while the benzamide nitrogen can form another hydrogen bond with Thr128 in the adjacent chain. nih.gov Such studies help rationalize the SAR data; for example, they can show how a specific substituent is perfectly positioned to form an additional favorable interaction with a nearby amino acid residue, thus increasing binding affinity and potency. colab.wsresearchgate.net The combination of experimental SAR data with these computational models creates a powerful feedback loop for designing novel and more potent inhibitors. researchgate.net

Computational Prediction of ADME Parameters and Pharmacokinetic Properties

In the early stages of drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly failures in later clinical phases. uniroma1.itscielo.br In silico, or computational, methods are widely used to estimate the pharmacokinetic profile of drug candidates like this compound and its derivatives. journalgrid.comresearchgate.net

Various software tools and web servers, such as SwissADME and admetSAR, employ QSAR models and other algorithms to predict a wide range of properties based on a molecule's structure. journalgrid.comnih.gov These predictions include:

Absorption : Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and solubility are predicted to gauge how well a compound might be absorbed after oral administration. journalgrid.comresearchgate.net

Distribution : Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help estimate how a drug will be distributed throughout the body. uniroma1.itnih.gov

Metabolism : Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov For example, studies on sulfamoylbenzamide-based HBV inhibitors assessed their potential to inhibit key CYP enzymes to avoid drug-drug interactions. nih.gov

Excretion : While direct prediction is complex, parameters related to metabolism and solubility can provide clues about the likely routes of excretion. uniroma1.it

These computational tools often evaluate compounds against frameworks like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. scielo.br By integrating these in silico predictions, researchers can prioritize compounds with more favorable pharmacokinetic profiles for further experimental testing, thereby optimizing the drug development process. researchgate.net

Pharmacokinetics, Drug Metabolism, and Safety Profiles

Pharmacokinetic (PK) Properties

Pharmacokinetics describes how the body processes a chemical substance, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial in drug development.

The 3-sulfamoylbenzamide structure serves as a core for different classes of therapeutic agents, including capsid assembly modulators designed to inhibit the replication of the hepatitis B virus (HBV). nih.gov The pharmacokinetic properties of two such novel sulfamoylbenzamide-based modulators, identified as compound 3 and compound 8, were evaluated in both laboratory (in vitro) and living organism (in vivo) settings. nih.gov

In an in vivo study, the plasma concentration of these compounds was assessed over time in male Sprague-Dawley rats following intravenous administration. nih.gov For compound 3, the plasma clearance was moderate, and it had a terminal half-life of 1.2 hours. nih.gov The in vitro analysis of plasma protein binding revealed that compound 3 was 92.7% bound in rat plasma and 96.5% bound in human plasma. nih.gov Compound 8 showed a higher bound fraction of 89.2% in rat plasma and 97.1% in human plasma. nih.gov Both compounds were found to be stable in rat and human plasma, with significant amounts remaining even after four hours of incubation. nih.gov

Table 1: In Vivo Pharmacokinetic Parameters of Sulfamoylbenzamide Derivatives in Rats

Compound Clearance (CL) (L/h/kg) Volume of Distribution (Vd) (L/kg) Terminal Half-Life (t½) (h) Area Under the Curve (AUC∞) (μg·h/mL)
Compound 3 2.1 2.9 1.2 2.5

Data sourced from a study in male Sprague-Dawley rats following intravenous administration. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to predict the ADME of chemical substances in humans and other species. biopharmaservices.comallucent.com These models are constructed by integrating physiological parameters (like organ blood flow and tissue volume) with the physicochemical properties of the compound and in vitro metabolism data. allucent.com This mechanistic approach allows for the simulation of drug concentrations in various organs and tissues over time. biopharmaservices.com

While detailed PBPK models for this compound itself are not extensively described in public literature, the methodology is highly relevant for this class of compounds. PBPK models are frequently used in drug development to predict drug-drug interactions and to extrapolate pharmacokinetic data from preclinical species to humans. nih.govnih.gov For derivatives of this compound, PBPK modeling would be an essential tool to integrate in vitro data on permeability and metabolism to simulate human pharmacokinetics, predict organ-specific concentrations, and inform clinical study design. biopharmaservices.comnih.gov

Drug Metabolism Studies

Drug metabolism studies investigate the biochemical processes that alter a drug within the body, which primarily determines its efficacy and duration of action.

Cytochrome P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes by a drug can lead to significant drug-drug interactions by slowing the metabolism of other medications. Research on sulfamoylbenzamide-based HBV capsid assembly modulators (compounds 3 and 8) assessed their potential to inhibit five major CYP isozymes. nih.gov The results indicated that both compounds had a minimal inhibitory effect on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 10 μM for all tested isozymes. nih.gov This suggests a low potential for these specific derivatives to cause CYP-mediated drug interactions. nih.gov

Table 2: In Vitro Cytochrome P450 (CYP) Isozyme Inhibition by Sulfamoylbenzamide Derivatives

Compound CYP1A2 IC₅₀ (µM) CYP2C9 IC₅₀ (µM) CYP2C19 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP3A4 IC₅₀ (µM)
Compound 3 >10 >10 >10 >10 >10
Compound 8 >10 >10 >10 >10 >10

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, typically in the liver. animbiosci.org This is often evaluated in vitro using human liver microsomes (HLM), and the results are expressed as intrinsic clearance (Cl_int). animbiosci.org A lower clearance value indicates higher stability.

In the development of this compound-based ROMK inhibitors, modifications to the core structure led to significant improvements in metabolic stability. nih.gov For instance, the initial lead compound 4 showed high clearance, but iterative changes led to the identification of triazole derivatives like compounds 14 and 15, which were much more stable in HLM incubations. nih.gov Similarly, studies on HBV modulators found that compound 3 was more metabolically stable than compound 8 in both rat and human liver microsomes. nih.gov After 30 minutes of incubation in HLM, 68.1% of compound 3 remained, compared to only 40.5% of compound 8. nih.gov

Table 3: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound (Class) HLM Apparent Intrinsic Clearance (Cl_int,app,s) (mL/min/kg)
Compound 8 (ROMK Inhibitor) 30
Compound 14 (ROMK Inhibitor) < 8
Compound 15 (ROMK Inhibitor) < 9

Data sourced from a study on ROMK inhibitors. nih.gov

Isotope labeling is a powerful technique used to trace the fate of a molecule as it passes through metabolic pathways. wikipedia.orgnih.gov In this method, one or more atoms in the compound of interest are replaced with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). wikipedia.org Because these isotopes are heavier than their common counterparts, their presence and position in metabolites can be detected using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov

This approach provides a dynamic map of how a parent drug is converted into various metabolites. nih.gov By administering a labeled compound, researchers can unambiguously identify the products of biotransformation and elucidate the specific biochemical reactions involved. nih.gov While specific studies detailing the use of isotope labeling for the parent this compound are not prominent, this technique is fundamental in modern drug metabolism research and would be applied to its derivatives to fully characterize their metabolic pathways. wikipedia.orgnih.gov

Safety and Toxicity Assessments

The safety profile of this compound and its derivatives is a critical area of investigation, focusing on potential liabilities such as off-target channel binding, organ-specific toxicity, and general cytotoxicity. Preclinical assessments are essential to identify and mitigate these risks early in the drug development process.

hERG Channel Binding and Functional Inhibition

Interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development due to the risk of cardiac arrhythmias. patsnap.commetrionbiosciences.com The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a potentially fatal condition known as Torsades de Pointes (TdP). patsnap.com Consequently, assessing the inhibitory potential of this compound derivatives against the hERG channel is a mandatory step in safety pharmacology studies. metrionbiosciences.com

Several studies have evaluated various this compound derivatives for their hERG liability. In a series of compounds developed as renal outer medullary potassium (ROMK) channel inhibitors, differentiation from hERG activity was a key focus. researchgate.netresearchgate.net One derivative, compound 8 (a 3-methyl-1,2,4-oxadiazole), demonstrated excellent selectivity with a hERG binding affinity (Ki) greater than 40 μM and a functional inhibition (IC50) greater than 100 μM in a patch-clamp assay. nih.gov Another compound in the same series, (-)-16 , showed weak affinity for the hERG channel with a Ki of 28 μM, while still maintaining good selectivity for ROMK inhibition. nih.gov

In the context of developing antiviral agents for Hepatitis B Virus (HBV), sulfamoylbenzamide-based capsid assembly modulators were also assessed for cardiotoxicity. acs.orgnih.gov Two compounds, 3 and 8 , did not significantly bind to the hERG channel, both showing an IC50 value greater than 10 μM. acs.orgnih.gov Similarly, another anti-HBV lead compound, 11 , was evaluated and showed IC50 values of 8.78 μM in a hERG ligand binding assay and 10.9 μM in a hERG K+ channel functional assay, suggesting a low risk of cardiotoxicity. nih.gov In silico predictions have also been used to flag potential hERG II inhibition for some sulfamoyl benzamide (B126) derivatives. thesciencein.org

Compound/DerivativeAssay TypeResult (IC50/Ki)Therapeutic Target/Class
Compound 8 (ROMK Inhibitor)hERG BindingKi &gt; 40 μMROMK Inhibitor
Compound 8 (ROMK Inhibitor)hERG Functional Inhibition (Patch-clamp)IC50 &gt; 100 μMROMK Inhibitor
(-)-16 (ROMK Inhibitor)hERG BindingKi = 28 μMROMK Inhibitor
Compound 3 (Anti-HBV)hERG BindingIC50 &gt; 10 μMAnti-HBV
Compound 8 (Anti-HBV)hERG BindingIC50 &gt; 10 μMAnti-HBV
Compound 11 (Anti-HBV)hERG Ligand BindingIC50 = 8.78 μMAnti-HBV
Compound 11 (Anti-HBV)hERG K+ Channel ActivityIC50 = 10.9 μMAnti-HBV

Hepatotoxicity and Cardiotoxicity Considerations

Further research on another anti-HBV compound from a sulfamoylbenzamide series, C-49 , demonstrated potent antiviral activity in HBV-transgenic mice without causing apparent hepatotoxicity. researchgate.net The lead compound 11 from a different study was also preliminarily judged as unlikely to cause considerable cardiotoxicity based on its high micromolar IC50 values in hERG assays. nih.gov Predictive in silico models have also been employed to assess the potential for hepatotoxicity among sulfamoyl benzamide derivatives. thesciencein.org

Cytotoxicity Studies in Cancerous and Noncancerous Cells

The evaluation of cytotoxicity is fundamental to understanding a compound's therapeutic index, especially in the context of anticancer drug development. An ideal outcome is high potency against cancer cells with low toxicity toward healthy, noncancerous cells. researchgate.net

A study on N-phenyl-3-sulfamoyl-benzamide derivatives identified several compounds (6, 8, 11, 12, 13, 14, and 17 ) with significant cytotoxic activity across four different cancer cell lines. researchgate.net Notably, compounds 11 and 12 showed potent activity in the WiDr colon cancer cell line with IC50 values of 2.38 µM and 2.29 µM, respectively, which was more potent than the positive control, camptothecin. researchgate.net Crucially, this study also highlighted that a subset of these compounds (6, 8, 11, and 12 ) exhibited a selective anticancer effect, showing higher toxicity to cancer cells than to noncancerous cells. researchgate.net

This principle of selectivity was also demonstrated in research on related quinoline-5-sulfonamide (B3425427) hybrids. One such derivative, 3c , was highly active against three cancer cell lines (melanoma C-32, breast adenocarcinoma MDA-MB-231, and lung adenocarcinoma A549) but displayed no toxicity in a normal human dermal fibroblast (HFF-1) cell line up to an IC50 of 100 µM. researchgate.net The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line, is a key metric, with higher values indicating greater anticancer specificity. researchgate.net

Compound/DerivativeCell LineCell TypeResult (IC50)Selectivity Note
Compound 11WiDrColon Cancer2.38 µMShowed more selective effect against cancer cells than noncancerous cells. researchgate.net
Compound 12WiDrColon Cancer2.29 µMShowed more selective effect against cancer cells than noncancerous cells. researchgate.net
Compound 3cC-32, MDA-MB-231, A549CancerHigh ActivityCompound showed no toxicity in the non-cancer HFF-1 line up to an IC50 of 100 µM. researchgate.net
Compound 3cHFF-1Noncancerous Fibroblast&gt; 100 µM

Preclinical Studies and Therapeutic Potential

In Vitro Studies

Laboratory-based studies have been crucial in elucidating the mechanisms of action and specific biological activities of 3-sulfamoylbenzamide and its analogues.

A significant area of research has focused on the antiviral properties of sulfamoylbenzamide (SBA) derivatives, particularly against the Hepatitis B virus (HBV). The antiviral efficacy of these compounds is commonly evaluated in human hepatoma (liver cancer) cell lines that are engineered to replicate HBV, such as HepG2.2.15, HepAD38, and HepDES19. nih.gov In these cell lines, SBA derivatives have demonstrated the ability to significantly reduce the levels of cytoplasmic HBV DNA. nih.govnih.gov

The primary mechanism of this antiviral action is the inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. nih.govnih.gov This step is essential for the subsequent synthesis of viral DNA. google.com Studies have identified fluorine-substituted SBA derivatives that exhibit submicromolar antiviral activity against HBV in these human hepatoma cells. nih.govnih.gov For instance, treatment of HepDES19 cells with representative SBA compounds resulted in a dose-dependent reduction of HBV DNA replication intermediates. nih.gov Further research has shown that certain SBA derivatives can effectively inhibit HBV replication in various cell lines, including HepAD38, HepG2-HBV1.3, and HepG2-NTCP cells. mdpi.com

The antiviral activity of these compounds is often quantified by their 50% effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral activity. The table below summarizes the activity of selected sulfamoylbenzamide derivatives in different cell lines.

Compound/DerivativeCell LineEC₅₀ Value
SBA Derivative 1 HepG2.2.150.12 µM
SBA Derivative 1 HepG2.1170.43 µM
SBA Derivative 2 AML12HBV10 & HepDES19< 1 µM
SBA Derivative 3 AML12HBV10 & HepDES19< 1 µM
NVR 3-778 HepG2.2.150.4 µM

This table is generated based on data from multiple sources. mdpi.com

The discovery of the anti-HBV potential of sulfamoylbenzamide derivatives was facilitated by cell-based screening assays. nih.govnih.gov Researchers established a high-throughput screening system using an immortalized mouse hepatocyte-derived stable cell line, AML12HBV10, which supports a high level of HBV replication in a tetracycline-inducible manner. nih.govresearchgate.net A screen of a library containing 26,900 small molecules using this assay led to the identification of a series of sulfamoylbenzamide (SBA) derivatives that markedly decreased the amount of cytoplasmic HBV DNA. nih.govnih.gov This cell-based approach allows for the rapid testing of large numbers of compounds to identify those with specific biological effects. oncotarget.com

Beyond their antiviral effects, this compound derivatives have been evaluated for their ability to inhibit specific enzymes.

Carbonic Anhydrase Inhibition : A novel series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety, derived from this compound, were tested as inhibitors of human carbonic anhydrase (CA) isoforms. nih.govresearchgate.net These enzymes are involved in various physiological and pathological processes. nih.gov The synthesised compounds showed excellent inhibitory activity against several isoforms, with inhibition constants (Kᵢ) in the nanomolar range, as detailed in the table below. nih.govtandfonline.com

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) Range
hCA I 50.8–966.8 nM
hCA II 6.5–760.0 nM
hCA IV 65.3–957.5 nM
hCA IX 30.8–815.9 nM

This table is generated based on data from multiple sources. nih.govresearchgate.nettandfonline.com

h-NTPDase Inhibition : The compound N-cyclopropyl-3-sulfamoylbenzamide has been identified as a significant inhibitor of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). smolecule.com These enzymes are crucial in regulating purinergic signaling. Derivatives have demonstrated selective inhibition of isoforms like h-NTPDase1, h-NTPDase2, and h-NTPDase3, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range. smolecule.com

In Vivo Studies

Following promising in vitro results, select this compound derivatives have been advanced to in vivo studies using animal models to assess their efficacy in a whole-organism context.

A series of novel sulfamoyl benzamide (B126) derivatives were evaluated for their antidiabetic potential in an alloxan-induced diabetic animal model. chitkara.edu.inresearchgate.net Alloxan is a chemical that induces diabetes in experimental animals by destroying insulin-producing cells in the pancreas. researchgate.netnih.gov In these studies, the synthesized compounds were tested for their ability to act as glucokinase (GK) activators. chitkara.edu.inresearchgate.net One particular derivative, referred to as Compound 7, demonstrated the highest antidiabetic activity among those tested, suggesting that these derivatives could be starting points for developing new therapeutic agents for type 2 diabetes. chitkara.edu.inresearchgate.net

To test the anti-HBV efficacy in a more translationally relevant model, researchers have used chimeric mice whose livers are repopulated with human hepatocytes, making them susceptible to HBV infection. mdpi.com

One study reported that the administration of a sulfamoylbenzamide derivative, JNJ-632, to chimeric mice infected with HBV genotype D resulted in a significant 2.77 log reduction in the HBV DNA viral load. acs.orgresearchgate.net Another important compound, NVR 3-778, showed favorable pharmacokinetics in animal species, which enabled in vivo efficacy studies. researchgate.netresearchgate.net In mice with humanized livers and a stable HBV infection, NVR 3-778 demonstrated high antiviral activity, effectively reducing serum levels of both HBV DNA and HBV RNA. researchgate.net Further studies with a novel SBA derivative showed it to be considerably more potent than NVR 3-778 at reducing viral replication in a dose-dependent manner in a transgenic mouse model of HBV replication. researchgate.net

Therapeutic Applications and Disease States

Chronic Hepatitis B Infection

Derivatives of this compound have emerged as a novel class of antiviral agents for the treatment of chronic hepatitis B (CHB) infection. These compounds, known as sulfamoylbenzamides (SBAs), function as capsid assembly modulators (CAMs). acs.orgnih.gov The hepatitis B virus (HBV) core protein is essential for the viral life cycle, specifically in the assembly of the viral capsid, which is necessary for viral replication. nih.govmdpi.com

SBAs target the HBV core protein, disrupting the normal process of capsid formation. mdpi.commedchemexpress.com Research indicates that these compounds can induce the formation of aberrant, non-functional capsid structures or empty capsids that lack the viral genetic material (pregenomic RNA). acs.orgnih.govacs.org This disruption of capsid assembly effectively inhibits viral replication. medchemexpress.com

Several preclinical studies have highlighted the potential of specific SBA derivatives:

NVR 3-778: This SBA compound has demonstrated the ability to significantly reduce HBV DNA levels in preclinical models by inhibiting capsid assembly. mdpi.com It has been shown to be effective at reducing both intracellular and secreted HBV DNA and RNA. mdpi.com However, its development was halted due to limited efficacy at doses that were clinically feasible. mdpi.com

JNJ-632: This tool compound, identified through hit-to-lead optimization, showed a significant reduction in HBV DNA viral load in a mouse model of HBV infection. acs.orgfigshare.com

Compounds 3 and 8: In one study, two novel sulfamoylbenzamides, designated as compounds 3 and 8, were synthesized and shown to specifically inhibit HBV replication. acs.orgnih.gov Compound 3 was observed to induce the formation of irregular and tubular particles over time, indicating a novel mode of action in disrupting capsid assembly. acs.org

Mechanistic studies have revealed that SBAs can dose-dependently inhibit the formation of pregenomic RNA-containing nucleocapsids. medchemexpress.comnih.gov Furthermore, these compounds have shown activity against HBV variants that are resistant to existing nucleos(t)ide analogue drugs. nih.gov The unique mechanism of action of SBAs makes them promising candidates for further development, potentially in combination with other antiviral therapies, to achieve a functional cure for CHB. nih.gov

Hypertension

This compound derivatives have been investigated for their antihypertensive properties. One notable derivative is indapamide (B195227), a thiazide-like diuretic used in the treatment of mild to moderate hypertension. researchgate.netnih.gov Its mechanism of action involves both diuretic effects and direct vascular effects. researchgate.nethres.ca

Preclinical and clinical studies have demonstrated the efficacy of sulfamoylbenzamide-based compounds in lowering blood pressure.

A study involving 20 patients with essential hypertension showed that administration of a sulfamoylbenzamide derivative for four weeks resulted in a significant decrease in both systolic and diastolic blood pressure. koreamed.org

Indapamide has been shown to reduce peripheral vascular resistance and decrease vascular reactivity. researchgate.net It also exhibits calcium antagonist activity, which contributes to its antihypertensive effect. researchgate.net

The development of novel this compound derivatives continues to be an area of interest for creating more effective antihypertensive agents.

Diuretics with Reduced Hypokalemia Risk

A significant challenge with traditional thiazide and loop diuretics is the risk of hypokalemia, or low potassium levels. nih.gov Researchers have explored this compound derivatives as a novel class of diuretics with the potential for a reduced risk of this side effect. researchgate.netx-mol.net

These compounds act as inhibitors of the renal outer medullary potassium (ROMK) channel. nih.govresearchgate.netx-mol.net The ROMK channel plays a crucial role in potassium secretion in the kidneys. researchgate.net By inhibiting this channel, these diuretics can promote the excretion of sodium and water while minimizing the loss of potassium.

Key findings from preclinical research include:

The identification of a series of this compound ROMK inhibitors with good in vitro potency and favorable metabolic profiles. nih.govx-mol.net

These inhibitors have demonstrated high selectivity for the human ROMK channel over the rat equivalent. nih.govx-mol.net

Importantly, some of these compounds were found to be insensitive to a specific mutation in the ROMK channel that has been shown to abolish the activity of other inhibitors. nih.govx-mol.net

These findings suggest that this compound-based ROMK inhibitors could represent a new generation of diuretics for managing hypertension and fluid retention with a better safety profile regarding potassium balance.

Neurodegenerative Diseases Characterized by Inflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a key feature in the pathology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.comfrontiersin.orgnih.gov This chronic inflammation, often mediated by the activation of microglia and astrocytes, contributes to neuronal damage and disease progression. mdpi.comfrontiersin.org

Derivatives of this compound have shown potential as therapeutic agents for these conditions due to their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways in the CNS. One study explored the effects of sulfamoyl-benzamide derivatives on neuroinflammatory pathways mediated by NLRP3 inflammasomes, suggesting they could be novel treatments for neurodegenerative diseases characterized by inflammation.

While research in this specific area is still emerging, the ability of this compound derivatives to inhibit inflammatory processes makes them intriguing candidates for further investigation in the context of neurodegenerative disorders.

Inflammatory Diseases

The anti-inflammatory properties of this compound derivatives extend beyond neuroinflammation, suggesting broader applications in various inflammatory diseases. These compounds have been shown to inhibit human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases), enzymes that play a role in regulating inflammation. researchgate.net

By inhibiting these enzymes, this compound derivatives can modulate purinergic signaling, which is involved in inflammatory responses. researchgate.net The potential applications of these compounds in inflammatory conditions are supported by their demonstrated ability to inhibit key inflammatory mediators.

Cancer

Derivatives of this compound have demonstrated promising anticancer activity in preclinical studies. Their mechanisms of action appear to be multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Several studies have highlighted the potential of these compounds in oncology:

Certain derivatives have shown the ability to inhibit the proliferation of cancer cells. One study reported that a sulfamoyl-salicylamide derivative exhibited significant cytotoxicity against breast cancer cell lines.

The inhibition of h-NTPDases by this compound derivatives is also relevant to cancer, as these enzymes are implicated in tumor growth and metastasis. researchgate.net

A novel series of N-hydroxy-3-sulfamoylbenzamide-based compounds were designed as selective inhibitors of histone deacetylase 8 (HDAC8), a potential target in cancer. nih.gov Several of these compounds exhibited potent HDAC8 inhibition and displayed selective anti-proliferative activity against T-cell leukemia and neuroblastoma cell lines. nih.gov

Some sulfamoylbenzamide derivatives have been explored for their potential as anticancer agents through the inhibition of carbonic anhydrases, with some showing efficacy comparable to existing drugs.

These findings underscore the potential of this compound derivatives as a scaffold for the development of novel anticancer therapies.

Thrombosis

Preclinical findings suggest that derivatives of this compound may offer a novel approach to antithrombotic therapy through the inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases). explorationpub.comresearchgate.net These enzymes, particularly NTPDase1, are critical in regulating platelet aggregation. NTPDase1, found on vascular endothelial cells, hydrolyzes adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). The hydrolysis of ADP, a key mediator of platelet aggregation, is a crucial anti-thrombotic mechanism.

Conversely, NTPDase2, by converting ATP to the pro-aggregatory ADP, can promote thrombus formation. explorationpub.com The coordinated action of these enzymes regulates hemostasis. explorationpub.com Research has shown that inhibiting NTPDase1 can be a protective mechanism against vascular complications. explorationpub.com Several sulfamoylbenzamide derivatives have been synthesized and evaluated for their inhibitory activity against various human NTPDase (h-NTPDase) isoforms. researchgate.net For instance, N-cyclopropyl-3-sulfamoylbenzamide has been identified as an inhibitor of h-NTPDase1, h-NTPDase2, and h-NTPDase3. smolecule.com The potential of these compounds in thrombosis is linked to their ability to prevent the breakdown of anti-aggregatory molecules or inhibit the formation of pro-aggregatory ones. explorationpub.comsmolecule.com

DerivativeTarget NTPDaseIC50 (µM)Potential ApplicationReference(s)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13Thrombosis researchgate.net
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase2Sub-micromolarThrombosis researchgate.net
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase2Sub-micromolarThrombosis researchgate.net
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase2Sub-micromolarThrombosis researchgate.net
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11Thrombosis researchgate.net
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07Thrombosis researchgate.net

Gastrointestinal Disorders

The therapeutic potential of this compound derivatives extends to gastrointestinal (GI) disorders, primarily through the modulation of NTPDases, which are expressed throughout the GI tract. explorationpub.comaai.org NTPDases 2, 3, and 8 are found in the gastrointestinal epithelium and enteric nervous system, where they play a role in regulating gut motility and inflammation. explorationpub.com

Preclinical studies in mouse models of colitis, an inflammatory bowel disease (IBD), have underscored the protective role of these enzymes. aai.org Genetic deletion of NTPDase2 was found to increase the severity of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. aai.org The anti-inflammatory role of NTPDase2 in this model was associated with suppressing gut permeability and normalizing gut motility. aai.org Given that sulfamoylbenzamide derivatives can inhibit these enzymes, they are being investigated for their potential to manage GI disorders. A patent for sulfamoyl benzamide compounds has indicated their potential utility in treating conditions such as inflammatory bowel disease and irritable bowel syndrome. google.com

Auto-immune Diseases

The application of this compound derivatives in the context of autoimmune diseases is supported by preclinical evidence pointing to at least two distinct mechanisms of action: antagonism of the C-C chemokine receptor type 1 (CCR1) and inhibition of Janus kinase 1 (JAK1).

CCR1 is a chemokine receptor expressed on various immune cells, and its activation is implicated in the pathogenesis of several inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. nih.govresearchgate.net By blocking the interaction between CCR1 and its chemokine ligands, such as CCL3 (MIP-1alpha) and CCL5 (RANTES), CCR1 antagonists can prevent the recruitment of inflammatory cells to tissues, thereby mitigating chronic inflammation. nih.govopnme.com Several sulfamoylbenzamide-based CCR1 antagonists have been developed and have shown efficacy in animal models of autoimmune disease. researchgate.netresearchgate.net For instance, the preclinical candidate BMS-817399 was developed for the treatment of rheumatoid arthritis. researchgate.net

More recently, a patent application has described benzamide derivatives as inhibitors of JAK1 for the treatment of autoimmune diseases like rheumatoid arthritis, Crohn's disease, psoriasis, and systemic lupus erythematosus. wipo.int A patent for sulfamoyl benzamide compounds also lists a number of autoimmune diseases as potential therapeutic targets, including multiple sclerosis, rheumatoid arthritis, psoriasis, Crohn's disease, systemic lupus erythematosus, myasthenia gravis, and type I diabetes mellitus. google.com

Ischemic Conditions and Cardioprotection

The potential of this compound derivatives in ischemic conditions and for cardioprotection is an emerging area of research. This potential is largely linked to the modulation of purinergic signaling, which plays a significant role in the pathophysiology of ischemia. ucl.ac.uk During ischemic events, large amounts of ATP are released into the extracellular space, which can trigger detrimental inflammatory responses.

A patent for sulfamoyl benzamide derivatives has explicitly mentioned their potential for providing cardioprotection against the damaging effects of ischemia and reperfusion. google.com The mechanism is thought to involve the inhibition of specific NTPDase isoforms, which can modulate the levels of extracellular ATP and its breakdown products, thereby influencing the inflammatory and cellular responses to ischemic injury.

Immune-Related Disorders

The immunomodulatory properties of this compound derivatives position them as potential therapeutic agents for a range of immune-related disorders. Their mechanism of action in this context is multifaceted, primarily involving the inhibition of NTPDases and the antagonism of CCR1.

NTPDases, particularly NTPDase1 (also known as CD39), are crucial regulators of inflammation and immune responses. explorationpub.comaai.org By controlling the levels of extracellular ATP (a pro-inflammatory molecule) and adenosine (an anti-inflammatory molecule), these enzymes can fine-tune immune cell activation. The inhibition of these enzymes by sulfamoylbenzamide derivatives can therefore alter the immune milieu. researchgate.net

Furthermore, the role of these compounds as CCR1 antagonists contributes significantly to their immunomodulatory effects. nih.govopnme.comnih.gov By blocking CCR1, these derivatives can inhibit the migration of key inflammatory cells, such as monocytes and macrophages, to sites of inflammation, which is a common feature of many immune-related disorders. opnme.com

Neurological Disorders

Preclinical research suggests a promising role for this compound derivatives in the management of neurological disorders, primarily through the modulation of purinergic signaling. explorationpub.comresearchgate.netucl.ac.uk The purinergic system, which includes P2 receptors and ectonucleotidases like NTPDases, is deeply involved in neurotransmission, neuromodulation, and neuroinflammation. ucl.ac.ukresearchgate.net

Dysregulation of purinergic signaling has been implicated in a variety of neurological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in neuroinflammatory states. explorationpub.comucl.ac.ukresearchgate.net NTPDase2, for example, is involved in sustaining neurotransmission and regulating neuroinflammation in the central nervous system. The use of purinergic compounds, such as NTPDase inhibitors, is being explored as a new therapeutic avenue for these disorders. researchgate.netnih.gov A patent for sulfamoyl benzamide derivatives has also identified neurological and neurodegenerative diseases as potential indications. google.com

Pain Management

A significant body of preclinical evidence supports the investigation of this compound derivatives for pain management. nih.govresearchgate.netfrontiersin.orgmdpi.com The primary mechanism underlying this potential is their activity as selective agonists of the cannabinoid receptor 2 (CB2). nih.govresearchgate.net The CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells, and is not associated with the psychotropic effects mediated by the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system. google.com

CB2 receptor-selective agonists have demonstrated efficacy in reducing both inflammatory and neuropathic pain in various preclinical models without causing the typical cannabinoid behavioral side effects. nih.govfrontiersin.org For instance, the novel ethyl sulfonamide THC analog, O-3223, a CB2-selective agonist, was shown to reduce nociceptive behavior in the formalin test and thermal hyperalgesia in a chronic constriction injury model of neuropathic pain. nih.gov These effects were blockable by a CB2-selective antagonist but not a CB1 antagonist, confirming the receptor-specific action. nih.gov This targeted approach offers the potential for effective pain relief with a more favorable side-effect profile compared to non-selective cannabinoid agonists. nih.govfrontiersin.orgmdpi.com

Development of Novel Therapeutics and Drug Candidates

The this compound scaffold has proven to be a versatile template for the discovery of novel therapeutics targeting a range of diseases. Through structural modifications and optimization, researchers have developed potent and selective drug candidates for various molecular targets, including viral proteins, ion channels, and enzymes. Preclinical studies have highlighted the potential of these derivatives in areas such as antiviral therapy, cardiovascular disease, and oncology.

Hepatitis B Virus (HBV) Capsid Assembly Modulators

A significant area of development for this compound (SBA) derivatives is in the treatment of chronic hepatitis B (CHB). researchgate.netasm.org These compounds act as capsid assembly modulators (CAMs), a novel class of antivirals that target the HBV core protein (HBc). asm.orgacs.org By interfering with the assembly of the viral capsid, these molecules disrupt a crucial step in the HBV replication cycle, specifically the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. asm.orgnih.gov This mechanism is distinct from current nucleos(t)ide analogue therapies that target the viral DNA polymerase, offering potential for combination therapies and effectiveness against resistant strains. asm.org

Screening of large compound libraries led to the identification of SBA derivatives as potent inhibitors of HBV replication. nih.gov Structure-activity relationship (SAR) studies subsequently identified fluorine-substituted SBAs with submicromolar antiviral activity in human hepatoma cells. nih.gov

One of the most prominent SBA-based CAMs to emerge from these efforts is NVR 3-778 . researchgate.netmdpi.com This compound demonstrated potent antiviral activity by inhibiting the generation of infectious HBV DNA-containing virus particles and showed a favorable preclinical profile. researchgate.net NVR 3-778 was the first CAM to show antiviral activity in patients infected with HBV. researchgate.netresearchgate.net It operates by binding to the core protein and inducing capsid mis-assembly, which inhibits pgRNA encapsidation. researchgate.net Preclinical data showed it has pan-genotypic activity and does not exhibit cross-resistance with nucleos(t)ide inhibitors. researchgate.net

Further research has focused on discovering next-generation SBA derivatives with improved potency and pharmacokinetic properties. For instance, compound 10 from a novel series of SBA derivatives showed excellent pharmacokinetics in mice and was considerably more potent than NVR 3-778 in reducing viral replication in a transgenic mouse model of hepatic HBV replication. researchgate.net Another study identified compounds 6, 7, and 8 , which displayed significant antiviral efficacy with low micromolar EC₅₀ values. mdpi.com

CompoundTargetReported Activity (EC₅₀)Cell LineReference
NVR 3-778HBV Capsid Assembly0.40 µMHepG2.2.15 researchgate.netmdpi.com
Compound 6HBV Capsid Assembly0.06 µMGenetically modified hepatoma cell line mdpi.com
Compound 8HBV Capsid Assembly0.063 µMGenetically modified hepatoma cell line mdpi.com
Compound 26HBV Capsid Assembly0.21 µM (IC₅₀)HepAD38 mdpi.com
JNJ-632HBV Capsid Assembly0.120 µM (IC₅₀)- researchgate.net
JNJ-379HBV Capsid Assembly0.069 µM (IC₅₀)- researchgate.net

Renal Outer Medullary Potassium (ROMK) Channel Inhibitors

3-Sulfamoylbenzamides have been identified as a promising new class of inhibitors for the renal outer medullary potassium (ROMK) channel. x-mol.netacs.org ROMK inhibitors represent a novel diuretic mechanism with the potential for a reduced risk of hypokalemia compared to existing thiazide and loop diuretics. acs.orgnih.gov

A high-throughput screening campaign identified the this compound compound 4 as a modest ROMK inhibitor (IC₅₀ = 6.5 µM). nih.gov This initial hit served as the starting point for an extensive optimization program. x-mol.netacs.org Medicinal chemistry efforts focused on modifying different regions of the scaffold to improve potency and balance absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Key findings from the structure-activity relationship (SAR) studies include:

Amide R₁ Region: A scan of this region led to the discovery of compound 8 (3-methyl-1,2,4-oxadiazole), which was 15-fold more potent than the initial hit and showed improved metabolic stability. nih.gov

Benzamide Core: Modifications to the benzamide portion of the molecule were explored to enhance potency and metabolic stability.

Triazole Derivatives: Iterative scanning of the amide R₁ region led to a series of triazoles (compounds 14-16 ) that exhibited a good balance of in vitro metabolic stability, permeability, and potent ROMK inhibition. nih.gov For example, compound 15 had a Tl⁺ flux IC₅₀ of 86 nM and was more stable in human liver microsome incubations than earlier oxadiazole analogs. nih.gov

A notable characteristic of this series is its high selectivity for the human ROMK channel over its rat counterpart and its insensitivity to a specific pore mutation (N171D) that affects other known ROMK inhibitors. x-mol.netacs.orgnih.gov

CompoundTargetReported Activity (Tl⁺ flux IC₅₀)Reference
Compound 4 (HTS Hit)ROMK6.5 µM nih.gov
Compound 8ROMK440 nM nih.gov
Compound 14ROMK280 nM nih.gov
Compound 15ROMK86 nM nih.gov

Enzyme Inhibitors (h-NTPDases and Carbonic Anhydrases)

The this compound structure has also been exploited to develop inhibitors for therapeutically relevant enzyme families.

Human Ecto-nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors: Derivatives of this compound have been synthesized and screened as selective inhibitors for h-NTPDase isoforms 1, 2, 3, and 8, which are implicated in thrombosis, inflammation, cancer, and diabetes. rsc.orgrsc.org A study reported several compounds with potent and selective inhibitory activity. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as the most potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.orgrsc.org Meanwhile, other derivatives showed potent inhibition of h-NTPDase2 in the sub-micromolar range, and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) was a potent and selective inhibitor of h-NTPDase8. rsc.org

CompoundTargetReported Activity (IC₅₀)Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13 µM rsc.orgrsc.org
h-NTPDase30.72 ± 0.11 µM rsc.orgrsc.org
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase2Sub-micromolar rsc.org
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase2Sub-micromolar rsc.org
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µM rsc.org

Human Carbonic Anhydrase (hCA) Inhibitors: A novel series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety linked to a benzamide was synthesized using a "click-tail" approach. tandfonline.comresearchgate.net These compounds were evaluated as inhibitors of several human carbonic anhydrase isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IV and IX. tandfonline.comresearchgate.net Many of the synthesized compounds demonstrated excellent inhibitory activity against all tested isoforms, showing the potential of this scaffold for developing anticancer agents. tandfonline.com

Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends to other areas as well. Certain derivatives have shown anti-cancer properties by inhibiting tubulin polymerization and causing cell cycle arrest in breast cancer cell lines. Others are being investigated for their potential to treat neurodegenerative diseases by inhibiting neuroinflammatory pathways mediated by the NLRP3 inflammasome. Additionally, a series of sulfamoyl benzamide derivatives were synthesized and evaluated as glucokinase (GK) activators, a potential new class of drug candidates for diabetes. scispace.com

Patent Landscape and Intellectual Property

Review of Patent Applications for Sulfamoylbenzamide Derivatives

An extensive review of patent literature reveals that sulfamoylbenzamide derivatives have been a significant focus of pharmaceutical innovation, primarily as antiviral agents. A substantial number of patent applications are centered on their activity as Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). researchgate.netresearchgate.net These compounds function by binding to a hydrophobic pocket at the interface between HBV core protein (Cp) dimers, thereby misdirecting the assembly of the viral capsid. researchgate.net This mechanism inhibits the packaging of the pgRNA-polymerase complex, which in turn prevents viral genome replication. researchgate.netgoogle.com

The patent activity in this area has been robust, with numerous structurally diverse CAMs based on the sulfamoylbenzamide scaffold being disclosed in both scientific journals and patent publications. researchgate.netresearchgate.net These efforts have led to the identification of several clinical candidates. researchgate.netresearchgate.net Key players in this field include Janssen, the Blumberg Institute, Assembly Biosciences, and others who have filed patents covering various modifications of the initial sulfamoylbenzamide leads. researchgate.netmdpi.com

Beyond their application as HBV inhibitors, patent applications have also explored sulfamoylbenzamide derivatives for other therapeutic uses. For instance, novel compounds have been patented as modulators of cannabinoid receptors (CB1 and CB2), suggesting their potential use in treating pain, inflammation, and neurodegenerative diseases. google.comgoogle.com Other patents describe their utility as selective histone deacetylase (HDAC) inhibitors, indicating a potential role in cancer therapy. google.com

A selection of key patent applications for sulfamoylbenzamide derivatives is highlighted in the table below.

Patent/Application NumberTitle/FocusAssignee/Applicant
WO 2013006394A1Sulfamoylbenzamide Derivatives as Antiviral Agents Against HBV InfectionNot Specified in Source mdpi.com
WO 2013096744A1Hepatitis B Antiviral AgentsNot Specified in Source mdpi.com
WO 2014033170A1Sulfamoyl-Arylamides and the Use Thereof as Medicaments for the Treatment of Hepatitis BNot Specified in Source mdpi.com
US7297796B2Sulfamoyl benzamide (B126) derivatives and methods of their use (Cannabinoid receptor modulators)Not Specified in Source google.com
US11072583B2Indole (B1671886) (sulfomyl) n-hydroxy benzamide derivatives as selective HDAC inhibitorsNot Specified in Source google.com
EP3085368A1Sulfamoylbenzamide derivatives as antiviral agents against hbv infectionNot Specified in Source google.com

Novel Modulator Designs and Evolution of Chemical Spaces in Patents

The patent literature illustrates a clear evolution of chemical structures from the initial sulfamoylbenzamide and benzamide leads. researchgate.net Medicinal chemistry efforts have systematically explored the chemical space around this scaffold to optimize antiviral potency and pharmacokinetic properties. researchgate.net

Initial patent applications from organizations like the Blumberg Institute focused on the early sulfamoylbenzamide lead, DVR-23. researchgate.net Subsequent research and patent filings by various industrial and academic groups introduced a wide range of structural modifications. researchgate.net These modifications targeted different parts of the molecule, including:

The Aniline (B41778) Moiety: Substitutions on the aniline ring (corresponding to R1 to R4 in many patent structures) were extensively investigated. researchgate.net

The Central Core: Modifications to the central phenyl ring and exploration of alternative, including bicyclic and heteroaryl, core structures have been a major focus. researchgate.netnih.gov

The Sulfonamide Group: The amine portion of the sulfonamide has been substituted with diverse groups, including various alkyls, cycloalkyls, and alkylaryls. nih.gov Some designs have also investigated an inverted sulfonamide portion. nih.gov

A significant trend in recent patent applications is the use of conformational constraint strategies to design novel scaffolds. For example, Wang et al. developed a novel scaffold by cyclizing the carbonyl group and a carbon of the core phenyl ring of the lead compound NVR 3-778. mdpi.com This created a rigid structure where a nitrogen atom within the new aromatic heterocycle could engage in hydrogen bonding, mimicking the interaction of the original carbonyl group. mdpi.com

In 2020, Assembly Bioscience filed patent applications for a novel chemical scaffold featuring a cyclic saturated six-membered sulfamide (B24259) ring, highlighting the importance of stereochemistry for antiviral activity. mdpi.com These innovative designs represent a strategic expansion of the chemical space to develop next-generation modulators. researchgate.net

Efforts for New Intellectual Property Positions

The drive for new intellectual property (IP) is a central theme in the patent landscape of sulfamoylbenzamide derivatives. researchgate.net As the field becomes more crowded, companies are employing sophisticated medicinal chemistry strategies to secure novel IP positions. researchgate.netpatentpc.com

One common strategy is the application of bioisosterism, where a functional group is replaced with another that has similar physical or chemical properties. researchgate.net This approach is used to fine-tune physicochemical and pharmacokinetic properties, eliminate potential metabolic liabilities, and gain IP rights in uncharted chemical territory. researchgate.net For instance, the use of oxetane-amines as amide bioisosteres has been explored. researchgate.net

Another key effort involves the design of entirely new molecular scaffolds that maintain the essential pharmacophore but are structurally distinct from existing patented compounds. researchgate.netresearchgate.net The development of conformationally constrained analogues, such as the (1H-indazole-5-yl)sulfonamides and (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides, serves as an example of creating new chemotypes to establish a novel IP position. researchgate.net

Furthermore, improving the "drug-like" properties of existing leads is a critical aspect of generating new IP. Many patents focus on derivatives designed to overcome limitations of earlier compounds, such as poor aqueous solubility or suboptimal pharmacokinetic profiles. researchgate.netresearchgate.net By demonstrating improved properties, these new compounds can be patented as distinct inventions. The overarching goal of these efforts is to delineate new chemical evolutions that lead to more promising clinical candidates, thereby securing a strong and defensible patent portfolio. researchgate.nettandfonline.com

Future Directions and Translational Research

Optimization of Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship

The relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is critical for clinical success. theraindx.com For 3-sulfamoylbenzamide derivatives, a primary goal is to modify the chemical structure to achieve a PK profile that maximizes the desired pharmacological effect while minimizing potential for adverse reactions. mdpi.comtandfonline.com

Strategies to optimize the PK-PD relationship for this class of compounds include:

Structural Modification: Researchers strategically alter the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, in the development of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), modifications aimed at reducing lipophilicity and metabolic turnover have been shown to enhance oral bioavailability.

Prodrug Strategies: A prodrug is an inactive precursor that the body converts into the active drug. mdpi.com This approach has been used for this compound derivatives to overcome challenges like poor water solubility. For instance, an L-valine ester prodrug of the potent anti-HBV agent NVR 3-778, known as compound 1a , was developed and showed significantly improved aqueous solubility. researchgate.netmdpi.com

Deuteration: The replacement of hydrogen atoms with deuterium (B1214612) can slow down certain metabolic pathways, potentially improving a drug's pharmacokinetic profile. mdpi.com This strategy offers a potential route to enhance the metabolic stability of promising this compound leads.

Pharmacokinetic Modeling: Preclinical studies in animal models are essential for characterizing the PK profile of new derivatives. For example, pharmacokinetic assessments of compounds 3 and 8 in Sprague-Dawley rats provided crucial data on their plasma clearance, volume of distribution, and half-life, informing their potential for further development. nih.gov Similarly, a derivative identified as compound 10 showed excellent pharmacokinetics in mice, supporting its suitability for oral dosing. nih.gov

Optimizing these PK/PD parameters is essential for identifying a lead compound with the best potential for success in later clinical development stages. theraindx.com

Development of More Efficient and Safe Compounds

A central focus of research is the rational design and synthesis of new this compound derivatives with improved potency and a better safety profile. nih.govresearchgate.net This is an iterative process guided by structure-activity relationship (SAR) studies, which systematically investigate how changing different parts of the molecule affects its biological activity and toxicity. mdpi.com

Key research findings in the development of more efficient and safer compounds, particularly as anti-HBV agents, include:

Targeted Substitutions: SAR studies have identified specific chemical groups that enhance antiviral activity. For example, the presence of para-substituted fluorine atoms on the benzamide (B126) ring has been found to be important for potent inhibition of HBV. nih.govasm.org In one study, the difluoromethyl-substituted compound 8 was found to selectively and efficiently inhibit HBV. nih.gov

Improving Solubility and Potency: The lead compound NVR 3-778 has been a starting point for extensive optimization. Although a potent HBV capsid assembly modulator, its further development was hampered by low aqueous solubility and moderate activity in the human body. researchgate.netresearchgate.netnih.govnih.gov To address this, researchers designed derivatives like compound 7b , which incorporates a phenylboronic acid group. researchgate.netnih.gov This compound displayed anti-HBV activity comparable to NVR 3-778 but with significantly improved water solubility. researchgate.netnih.gov

Reducing Cytotoxicity: A major goal is to create compounds that are highly active against their target while having minimal toxic effects on human cells. Several research efforts have yielded derivatives with improved safety profiles.

One study reported that compound 26 exhibited remarkable potency against HBV and showed lower cytotoxicity than NVR 3-778. mdpi.com

Compound 19 was found to have favorable pharmacokinetic and toxicity results, making it a promising candidate for a safe and effective drug. mdpi.com

In another series, compounds 115 and 116 demonstrated moderate potency with remarkably low toxicity. mdpi.com

Exploration of Novel Biological Targets

While much of the recent focus has been on their role as anti-HBV agents, the versatile this compound structure has been explored for activity against a range of other biological targets, opening up potential new therapeutic applications. google.com

Glucokinase (GK) Activators: Researchers have designed and synthesized novel this compound derivatives as allosteric activators of glucokinase, an enzyme crucial for glucose metabolism. thesciencein.orgthesciencein.org Compounds like 1 , 6 , and 8 showed promising GK activation in laboratory tests, suggesting this scaffold could be a basis for developing new oral medications for type 2 diabetes. thesciencein.orgthesciencein.orgchitkara.edu.in

Sirtuin 2 (SIRT2) Inhibitors: Certain this compound analogues, such as AK-1 and AK-7 , are known to inhibit the SIRT2 protein. beilstein-journals.org Inhibition of SIRT2 has shown neuroprotective effects in models of Huntington's disease by reducing the aggregation of polyglutamine proteins. beilstein-journals.orgresearchgate.net This positions the scaffold as a potential starting point for drugs targeting neurodegenerative diseases.

STAT3 Signaling Pathway Inhibitors: Based on the structure of Niclosamide, a known STAT3 inhibitor, a series of N-substituted sulfamoylbenzamide derivatives have been designed to target the STAT3 signaling pathway. researchgate.net As STAT3 is a key target in cancer therapy, these novel compounds could lead to new treatments for various cancers. researchgate.net

Carbonic Anhydrase (CA) Inhibitors: The this compound core is a feature of inhibitors of carbonic anhydrases, a family of enzymes involved in processes like pH regulation. acs.org Specific isoforms like hCA IX and hCA XII are linked to tumor survival, making them attractive targets for anticancer drugs. acs.org

Renal Outer Medullary Potassium (ROMK) Channel Inhibitors: The scaffold has been optimized to create inhibitors of the ROMK channel, which are being investigated as a new class of diuretics that have less impact on potassium levels compared to existing treatments. nih.gov

Human Ecto-nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors: Derivatives have been synthesized and screened for their ability to inhibit h-NTPDases, enzymes involved in physiological processes like thrombosis and inflammation. researchgate.net Compound 3i was identified as a potent inhibitor of h-NTPDase1. researchgate.net

This exploration of diverse biological targets highlights the chemical versatility of the this compound scaffold and its potential to yield treatments for a wide array of diseases beyond viral infections.

Translation to Clinical Trials

The ultimate goal of translational research is to move promising compounds from the laboratory into human clinical trials. Several this compound derivatives, developed as capsid assembly modulators (CAMs), have successfully made this transition for the treatment of chronic hepatitis B. nih.gov

NVR 3-778 (Vebicorvir): This is one of the most advanced sulfamoylbenzamide-based CAMs and the first to demonstrate antiviral activity in patients with HBV. researchgate.netresearchgate.netnih.gov NVR 3-778 has progressed to Phase II clinical trials (including NCT02112799 and NCT02401737), where it has been evaluated both as a standalone therapy and in combination with other anti-HBV agents like nucleos(t)ide analogues (NUCs) and pegylated interferon (peg-IFNα). mdpi.comresearchgate.net Combination therapies are a key strategy, as they may suppress HBV replication more effectively and prevent the emergence of drug resistance. asm.org

JNJ-6379 and ABI-H0731: Following the path of NVR 3-778, other sulfamoyl-based carboxamide CAMs have also entered Phase II clinical development, including JNJ-6379 and ABI-H0731. mdpi.com

Preclinical Support: The advancement of these compounds into clinical trials was supported by strong preclinical data. In vitro studies demonstrated that NVR 3-778 has pan-genotypic activity and does not show cross-resistance with NUCs. researchgate.net In a mouse model of HBV infection, the combination of NVR 3-778 with peg-IFNα showed superior inhibition of HBV DNA and RNA compared to either treatment alone. mdpi.com A newer derivative, compound 10 , was shown to be considerably more potent than NVR 3-778 at reducing viral replication in a transgenic mouse model. nih.gov

The progression of these this compound derivatives into mid-stage clinical trials represents a significant milestone, validating the therapeutic potential of this chemical class for treating chronic hepatitis B. mdpi.com

Compound and PubChem CID Table

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-Sulfamoylbenzamide derivatives with high purity, and what analytical techniques are essential for structural validation?

  • Methodological Answer : Synthesis typically involves coupling sulfamoyl groups to a benzamide scaffold via nucleophilic substitution or condensation reactions. Key steps include using anhydrous conditions to avoid hydrolysis and chromatographic purification (e.g., silica gel column chromatography). Structural validation requires a combination of NMR (¹H, ¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities . Purity should be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance).

Q. What in vitro assays are recommended to evaluate the metabolic stability of this compound derivatives in early-stage drug discovery?

  • Methodological Answer : Use microsomal stability assays (e.g., human liver microsomes) to assess Phase I metabolism. Incubate compounds with NADPH-regenerating systems at 37°C, and quantify parent compound depletion over time using LC-MS/MS. Parallel CYP3A4 inhibition assays are critical due to evidence of CYP3A4-mediated dehydrogenation in related sulfonamide derivatives . Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions.

Q. How should researchers design toxicity screening protocols for this compound analogs to prioritize candidates for preclinical studies?

  • Methodological Answer : Conduct tiered toxicity assessments:

  • Acute toxicity : Follow OECD Guideline 423 for oral LD₅₀ determination in rodents, with dose escalation up to 2000 mg/kg .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
  • Cardiotoxicity : Use hERG potassium channel binding assays to assess arrhythmia risk.
    Safety thresholds should align with ICH S7/S8 guidelines, with iterative refinement based on structural alerts (e.g., sulfonamide-related hypersensitivity risks) .

Advanced Research Questions

Q. How can conflicting data on CYP3A4-mediated metabolism of this compound derivatives be resolved?

  • Methodological Answer : Address contradictions by:

  • Enzyme source standardization : Compare results across recombinant CYP3A4, human liver microsomes, and hepatocyte models to isolate enzyme-specific effects .
  • Computational docking : Use molecular dynamics simulations (e.g., HOLLOW or AutoDock Vina) to predict binding orientations in CYP3A4’s active site, focusing on Arg212 interactions that modulate substrate access .
  • Isotope labeling : Track metabolic pathways via deuterium-labeled analogs to distinguish oxidation sites.

Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound-based therapeutics?

  • Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data (e.g., permeability via Caco-2 assays, plasma protein binding) with in vivo parameters. Key steps:

  • Tissue distribution : Use radiolabeled compounds in autoradiography studies.
  • Metabolite identification : Apply high-resolution tandem MS (HRMS/MS) to characterize Phase II metabolites (e.g., glucuronidation).
    Validate models against clinical data from structurally related drugs (e.g., indapamide) to refine predictions .

Q. How can researchers reconcile discrepancies between in silico toxicity predictions and experimental results for novel this compound analogs?

  • Methodological Answer : Cross-validate computational tools (e.g., METEOR, ProTox-II) with experimental

  • False-positive mitigation : Retrain models using domain-specific datasets (e.g., sulfonamide-containing compounds).
  • Mechanistic studies : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target pathways missed by in silico tools .
  • Structural alerts : Map toxicophores via QSAR analysis, prioritizing analogs with reduced sulfonamide bioactivation potential .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Synthesis : Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Use IUPAC nomenclature for unambiguous reporting .
  • Assays : Adopt standardized protocols (e.g., FDA Bioanalytical Method Validation) for LC-MS/MS, including inter-day precision checks (±15% CV).
  • Data sharing : Deposit raw crystallographic data in public repositories (e.g., Cambridge Structural Database) to enable independent validation .

Q. How should researchers address ethical and safety considerations in studies involving this compound?

  • Methodological Answer :

  • Safety protocols : Use fume hoods for solid handling, nitrile gloves (tested per EN 374), and emergency eyewash stations .
  • Ethical review : Submit protocols to institutional review boards (IRBs) for human-derived samples (e.g., hepatocytes), ensuring compliance with Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.